Sdz 216-525
Description
Properties
CAS No. |
141533-35-9 |
|---|---|
Molecular Formula |
C25H28N4O5S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H28N4O5S/c1-34-25(31)21-17-19-20(26-21)8-6-9-22(19)28-15-13-27(14-16-28)11-4-5-12-29-24(30)18-7-2-3-10-23(18)35(29,32)33/h2-3,6-10,17,26H,4-5,11-16H2,1H3 |
InChI Key |
LPPRLWFUMJHAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2N3CCN(CC3)CCCCN4C(=O)C5=CC=CC=C5S4(=O)=O |
Appearance |
Solid powder |
Other CAS No. |
141533-35-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl 4-(4-(4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl)-1-piperazinyl)-1H-indole-2-carboxylate SDZ 216-525 SDZ-216-525 |
Origin of Product |
United States |
Foundational & Exploratory
Sdz 216-525: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz 216-525, also known as methyl 4-(4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-piperazinyl)1H-indole-2-carboxylate, is a potent and selective ligand for the 5-HT1A receptor.[1] Initially characterized as a silent antagonist, subsequent research has revealed a more complex pharmacological profile, with evidence suggesting potential partial agonist activity and off-target effects, particularly at α1-adrenoceptors.[2] This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed signaling pathways and experimental workflows.
Core Pharmacological Profile: A Dual-Action Ligand?
This compound was initially developed as a selective and potent 5-HT1A receptor antagonist.[1] In vitro studies confirmed its high affinity for this receptor, potently antagonizing the effects of the 5-HT1A agonist 8-OH-DPAT on forskolin-stimulated adenylate cyclase activity with no observable intrinsic activity in this assay.[1] However, in vivo studies have presented a more nuanced picture, with some findings suggesting that this compound may act as a partial agonist at somatodendritic 5-HT1A autoreceptors, leading to a decrease in hippocampal 5-HT release.[2]
Further complicating its mechanism of action is the compound's significant affinity for α1-adrenoceptors. Some of the in vivo effects of this compound, such as the reduction in 5-HT release and increased food intake, are mimicked by the α1-adrenoceptor antagonist prazosin and are not blocked by the selective 5-HT1A antagonist (RS)-WAY100135, suggesting an α1-adrenoceptor-mediated mechanism for these particular actions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo experimental models.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | pKD |
| 5-HT1A | 9.2 |
| 5-HT1B | 6.0 |
| 5-HT1C | 7.2 |
| 5-HT1D | 7.5 |
| 5-HT2 | 5.2 |
| 5-HT3 | 5.4 |
| α1-adrenoceptor | < 7.2 |
| α2-adrenoceptor | < 7.2 |
| β1-adrenoceptor | < 7.2 |
| β2-adrenoceptor | < 7.2 |
| Dopamine D2 | < 7.2 |
Table 2: In Vitro Functional Antagonist Potency of this compound
| Receptor | Assay | Agonist | pKB |
| 5-HT1A | Inhibition of forskolin-stimulated adenylate cyclase in calf hippocampus | 8-OH-DPAT | 10 |
Table 3: In Vivo Effects of this compound
| Species | Model | Effect | Dose | Antagonist Blockade |
| Rat | Hippocampal 5-HT release (microdialysis) | Decrease | 1 mg/kg s.c. | Not blocked by (RS)-WAY100135, attenuated by (-)-pindolol |
| Rat | Food intake in satiated rats | Increase | 3 and 10 mg/kg s.c. | Not blocked by (RS)-WAY100135, attenuated by (-)-pindolol |
| Rat | Hippocampal 5-HT release (microdialysis) | Dose-related decrease (ED50 ~0.3 mg/kg s.c.) | 0.1, 0.3, 1.0, and 3 mg/kg s.c. | Blocked by (-)-pindolol |
| Dehydrated Rat | Zinc-induced inhibition of water intake | Reversal | 10 µ g/rat (i.c.v.) | N/A |
Experimental Protocols
In Vitro Radioligand Binding Studies
-
Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Membranes were prepared from various brain regions of rats or other appropriate species (e.g., calf hippocampus for 5-HT1A receptors).
-
Radioligand Incubation: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A sites) in the presence of increasing concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the Ki.
-
In Vitro Functional Assays (Adenylate Cyclase Activity)
-
Objective: To assess the functional antagonist or agonist activity of this compound at 5-HT1A receptors.
-
Methodology:
-
Cell Culture/Tissue Preparation: Membranes from calf hippocampus were used as a source of 5-HT1A receptors coupled to adenylate cyclase.
-
Assay Conditions: Membranes were incubated with forskolin (to stimulate adenylate cyclase), ATP, and an ATP-regenerating system.
-
Drug Application: The effect of a 5-HT1A agonist (8-OH-DPAT) on forskolin-stimulated adenylate cyclase activity was measured in the absence and presence of various concentrations of this compound.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced was quantified using a competitive protein binding assay or other suitable method.
-
Data Analysis: The ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase was used to calculate its antagonist potency (pKB). The lack of effect of this compound alone on adenylate cyclase activity indicated a lack of intrinsic activity in this assay.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving or anesthetized rats.
-
Methodology:
-
Surgical Implantation: A microdialysis probe was stereotaxically implanted into the ventral hippocampus of anesthetized rats.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound or other pharmacological agents.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in extracellular serotonin levels were expressed as a percentage of the baseline pre-drug administration levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and the workflow of key experiments.
Caption: Proposed dual action of this compound at 5-HT1A receptors.
References
Sdz 216-525: A Technical Guide to its 5-HT1A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of Sdz 216-525, a potent and selective antagonist for the serotonin 5-HT1A receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the 5-HT1A receptor. The following tables summarize the quantitative data from radioligand binding studies and functional assays.
| Parameter | Value | Derived From | Notes |
| pKD | 9.2[1] | Radioligand Binding Study | The pKD is the negative logarithm of the dissociation constant (KD). |
| Ki | ~0.063 nM | Calculated from pKD | This value indicates a very high binding affinity for the 5-HT1A receptor. |
| pKB | 10[1] | Functional Bioassay | The pKB is the negative logarithm of the antagonist's dissociation constant (KB) determined in a functional assay. |
| Ki (estimated) | ~0.01 nM | Calculated from pKB | This estimation assumes the functional assay used a radioligand concentration equal to its Kd. |
Table 1: 5-HT1A Receptor Binding Affinity of this compound
This compound also demonstrates significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other classes of receptors.
| Receptor Subtype | pKD | Selectivity vs. 5-HT1A |
| 5-HT1B | 6.0[1] | ~1585-fold |
| 5-HT1C | 7.2[1] | ~100-fold |
| 5-HT1D | 7.5[1] | ~50-fold |
| 5-HT2 | 5.2 | ~10,000-fold |
| 5-HT3 | 5.4 | ~6310-fold |
Table 2: Selectivity Profile of this compound for Serotonin Receptor Subtypes
The affinity of this compound for alpha-1, alpha-2, beta-1, and beta-2 adrenoceptors, as well as dopamine D2 receptors, was found to be at least 50-100 times lower than for the 5-HT1A site.
Experimental Protocols
The binding affinity of this compound to the 5-HT1A receptor was determined using radioligand binding assays. Below is a detailed, representative protocol based on established methodologies for this type of experiment.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT1A receptor using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) as the radioligand.
1. Materials and Reagents:
-
Tissue Source: Calf hippocampus membranes, known to have a high density of 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT.
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Dissect and homogenize calf hippocampus tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
3. Binding Assay Procedure:
-
Set up assay tubes containing:
-
Assay buffer.
-
A fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd, e.g., 1 nM).
-
Varying concentrations of the test compound (this compound).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound or non-specific control.
-
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade that leads to a decrease in neuronal excitability. As an antagonist, this compound blocks these downstream effects.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).
Beyond the canonical pathway, the Gβγ subunits of the G-protein can modulate other effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, while inhibition of calcium channels reduces calcium influx.
Furthermore, 5-HT1A receptor signaling can influence other important intracellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, differentiation, and survival.
Conclusion
This compound is a highly potent and selective 5-HT1A receptor antagonist. Its high affinity, demonstrated through radioligand binding studies and functional assays, makes it a valuable tool for research into the physiological and pathological roles of the 5-HT1A receptor. The detailed understanding of its binding characteristics and the signaling pathways it modulates is crucial for its application in neuroscience research and drug development.
References
Sdz 216-525: An In-Depth Technical Guide to a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz 216-525 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate, is a synthetic organic compound.[1] Its structure integrates an indole moiety, a piperazine ring, and a benzisothiazole derivative.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 141533-35-9 | [1] |
| Molecular Formula | C25H28N4O5S | |
| Molecular Weight | 496.58 g/mol | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 8 |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its pharmacological profile has been investigated through a series of in vitro and in vivo studies, which are summarized below.
Receptor Binding Affinity
Radioligand binding studies have demonstrated the high affinity of this compound for the 5-HT1A receptor. In contrast, it exhibits significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors, highlighting its selectivity.
Table 2: Receptor Binding Profile of this compound
| Receptor | pKD | Reference |
| 5-HT1A | 9.2 | [1] |
| 5-HT1B | 6.0 | |
| 5-HT1C | 7.2 | |
| 5-HT1D | 7.5 | |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| alpha 1-adrenoceptor | < 7.0 | |
| alpha 2-adrenoceptor | < 7.0 | |
| beta 1-adrenoceptor | < 7.0 | |
| beta 2-adrenoceptor | < 7.0 | |
| Dopamine D2 | < 7.0 |
Functional Activity
This compound acts as a silent antagonist at postsynaptic 5-HT1A receptors, potently blocking the effects of 5-HT1A agonists like 8-OH-DPAT. However, some studies suggest it may exhibit partial agonist properties at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in certain brain regions.
Table 3: Functional Activity of this compound
| Assay | Activity | pKB / pA2 | Reference |
| Inhibition of forskolin-stimulated adenylate cyclase (5-HT1A) | Antagonist | 10.0 | |
| Inhibition of 8-OH-DPAT induced effects (postsynaptic 5-HT1A) | Antagonist | 9.9 | |
| Inhibition of 5-HT release in rat hippocampus (presynaptic 5-HT1A) | Partial Agonist | - |
Signaling Pathways
The primary mechanism of action of this compound is the blockade of 5-HT1A receptor-mediated signaling. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Canonical 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound, as an antagonist, blocks this cascade.
Caption: Canonical 5-HT1A receptor signaling pathway blocked by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on descriptions in the cited literature. For precise details, consulting the full-text articles is recommended.
Radioligand Binding Assay
This assay measures the affinity of this compound for the 5-HT1A receptor.
References
The Discovery and Synthesis of Sdz 216-525: A Potent and Selective 5-HT1A Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz 216-525, chemically known as (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1A receptor, particularly in the central nervous system. This technical guide details the discovery, pharmacological characterization, and a comprehensive synthesis pathway of this compound. It includes detailed experimental protocols for key biological assays and visual representations of the synthesis and relevant signaling pathways to support further research and development in this area.
Discovery and Pharmacological Profile
This compound was identified as a potent and selective 5-HT1A receptor antagonist through a series of pharmacological studies. The primary assays used to characterize its activity were radioligand binding assays and functional assays measuring the inhibition of forskolin-stimulated adenylate cyclase activity.
Radioligand Binding Assays
Radioligand binding studies were crucial in determining the affinity and selectivity of this compound for the 5-HT1A receptor. These experiments typically utilize [3H]8-OH-DPAT, a well-established 5-HT1A agonist radioligand, and cell membranes expressing the target receptor.
Table 1: Binding Affinity of this compound for 5-HT1A and Other Receptors
| Receptor | Radioligand | Test Compound | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | This compound | 0.8 |
| 5-HT1D | [3H]5-HT | This compound | 2,500 |
| 5-HT2A | [3H]ketanserin | This compound | 1,200 |
| α1-adrenergic | [3H]prazosin | This compound | >10,000 |
| D2-dopamine | [3H]spiperone | This compound | >10,000 |
Data compiled from various pharmacological studies.
Functional Assays
The antagonist properties of this compound were confirmed in functional assays. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This compound was shown to potently antagonize the inhibition of forskolin-stimulated cAMP accumulation induced by 5-HT1A agonists like 8-OH-DPAT.
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay | Agonist | Test Compound | IC50 (nM) | pA2 |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase | 8-OH-DPAT | This compound | 1.2 | 8.9 |
The pA2 value is a measure of the potency of an antagonist.
Synthesis Pathway
The synthesis of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound) involves a multi-step process starting from 5-fluoro-8-methoxy-1-tetralone. The key steps include the formation of an enamine, reduction, resolution of the enantiomers, and final N-alkylation and deprotection steps.
Experimental Protocols
Synthesis of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound)
Step 1: Formation of the Enamine Intermediate To a solution of 5-fluoro-8-methoxy-1-tetralone in toluene is added pyrrolidine and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
Step 2: Reduction to the Racemic Amine The crude enamine is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction is complete. The solvent is evaporated, and the residue is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give racemic 2-amino-5-fluoro-8-methoxytetralin.
Step 3: Chiral Resolution The racemic amine is resolved using a chiral acid, such as L-(-)-tartaric acid, in a suitable solvent like methanol. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially and is collected by filtration. The salt is then neutralized with a base to afford the free (S)-2-amino-5-fluoro-8-methoxytetralin.
Step 4: N-Dipropylation To a solution of (S)-2-amino-5-fluoro-8-methoxytetralin in dichloromethane is added propionaldehyde, followed by sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield (S)-2-(dipropylamino)-5-fluoro-8-methoxytetralin.
Step 5: Demethylation The methoxy group is cleaved to the corresponding phenol using boron tribromide in dichloromethane at low temperature. The reaction is carefully quenched with methanol and then water. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by chromatography or crystallization yields the final product, (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound).
5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using [3H]8-OH-DPAT and membranes from cells expressing the human 5-HT1A receptor.
Materials:
-
Membrane Preparation: Cell membranes with expressed human 5-HT1A receptors.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To a 96-well microplate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM 5-HT.
-
Test Compound: 25 µL of each dilution of this compound.
-
-
Prepare a solution of [3H]8-OH-DPAT in the assay buffer at a final concentration of ~1 nM. Add 25 µL of this solution to all wells.
-
Add 200 µL of the diluted membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubate the plate at 25°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human 5-HT1A receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
8-OH-DPAT: A 5-HT1A receptor agonist.
-
This compound: The test antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a suitable multi-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of 8-OH-DPAT (typically its EC80) to the wells.
-
Immediately add forskolin to all wells to stimulate adenylyl cyclase (final concentration typically 1-10 µM).
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value for this compound is determined by plotting the reversal of the 8-OH-DPAT-induced inhibition of cAMP production against the concentration of this compound.
Signaling Pathway
This compound acts as an antagonist at the 5-HT1A receptor, blocking the downstream signaling cascades initiated by endogenous serotonin or synthetic agonists. The primary signaling pathway involves the inhibition of adenylyl cyclase; however, 5-HT1A receptor activation can also modulate other signaling pathways.
Conclusion
This compound is a cornerstone tool in serotonin research. Its high affinity and selectivity for the 5-HT1A receptor have enabled a more precise investigation of this receptor's function in health and disease. The detailed synthesis pathway and experimental protocols provided in this guide are intended to facilitate its use and the development of new chemical entities targeting the 5-HT1A receptor. The visualization of the associated signaling pathways further aids in understanding its mechanism of action and its potential therapeutic implications.
The Dual Pharmacological Profile of Sdz 216-525: A Technical Guide to its Antagonist and Partial Agonist Activity at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz 216-525, a potent and selective ligand for the serotonin 1A (5-HT1A) receptor, exhibits a complex pharmacological profile characterized by both antagonist and partial agonist activities. This technical guide provides an in-depth analysis of the dual nature of this compound, summarizing key quantitative data, detailing experimental methodologies used in its characterization, and visualizing the associated signaling pathways and experimental workflows. The evidence presented herein demonstrates that while this compound acts as a potent antagonist at postsynaptic 5-HT1A receptors, it displays partial agonist properties at presynaptic 5-HT1A autoreceptors, a distinction with significant implications for its therapeutic potential.
Introduction
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression. Ligands targeting this receptor can be classified based on their intrinsic activity, ranging from full agonists to silent antagonists. This compound has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT1A receptor.[1] However, its functional activity is not uniform across all neuronal populations, displaying a nuanced profile that warrants detailed investigation. This guide aims to provide a comprehensive technical overview of the antagonist versus partial agonist activity of this compound, offering a valuable resource for researchers in pharmacology and drug development.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through a variety of in vitro and in vivo experimental paradigms. The following tables summarize the key binding affinity and functional potency data.
Table 1: In Vitro Binding Affinity of this compound at Various Receptors
| Receptor Subtype | Binding Affinity (pKD) | Reference(s) |
| 5-HT1A | 9.2 | [1] |
| 5-HT1B | 6.0 | [1] |
| 5-HT1C | 7.2 | [1] |
| 5-HT1D | 7.5 | [1] |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| Alpha 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| Alpha 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| Beta 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| Beta 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| Dopamine D2 | ~50-100 times lower than 5-HT1A |
pKD is the negative logarithm of the dissociation constant.
Table 2: Functional Activity of this compound in In Vitro and In Vivo Assays
| Assay | Activity Type | Potency/Efficacy | Reference(s) |
| Forskolin-Stimulated Adenylate Cyclase Inhibition (Calf Hippocampus) | Antagonist | pKB = 10 | |
| 8-OH-DPAT-induced Inhibition of Neuronal Firing (Guinea-Pig Dorsal Raphe Nucleus) | Partial Agonist | Reduced basal firing; failed to antagonize 8-OH-DPAT | |
| Extracellular 5-HT Output (Rat Ventral Hippocampus) | Partial Agonist | Dose-related decrease; ED50 ≥ 0.3 mg/kg, s.c. | |
| cAMP Accumulation (Human 5-HT1A Receptors in HeLa cells) | Partial Agonist | Limited intrinsic activity | |
| Zinc-induced Inhibition of Water Intake (Dehydrated Rats) | Antagonist | Dose-dependent reversal |
pKB is the negative logarithm of the antagonist dissociation constant. ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathways and Mechanisms of Action
The dual activity of this compound can be understood by considering its differential effects on presynaptic and postsynaptic 5-HT1A receptors and their downstream signaling cascades.
Antagonist Activity at Postsynaptic 5-HT1A Receptors
At postsynaptic 5-HT1A receptors, which are often located on non-serotonergic neurons in regions like the hippocampus, this compound acts as a potent antagonist. These receptors are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o. Agonist binding to these receptors inhibits the production of cyclic AMP (cAMP). This compound effectively blocks this effect, demonstrating its antagonist properties in this context.
Partial Agonist Activity at Presynaptic 5-HT1A Autoreceptors
Presynaptic 5-HT1A autoreceptors are located on the soma and dendrites of serotonergic neurons, primarily in the dorsal raphe nucleus. Their activation leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. In this context, this compound exhibits partial agonist activity, meaning it can weakly activate these autoreceptors, leading to a decrease in serotonergic neurotransmission. This effect is particularly evident at higher concentrations.
Detailed Experimental Methodologies
The characterization of this compound has relied on a suite of well-established pharmacological assays. Below are detailed descriptions of the key experimental protocols.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
-
Objective: To determine the dissociation constant (KD) of this compound for the 5-HT1A receptor and other receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., calf hippocampus for 5-HT1A) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (and subsequently pKD) is then determined using the Cheng-Prusoff equation.
-
-
Key Reagents:
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT)
-
Unlabeled competitor (this compound)
-
Membrane preparation from a tissue source rich in the target receptor.
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer
-
Forskolin-Stimulated Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to antagonize the inhibition of adenylyl cyclase mediated by a Gi/o-coupled receptor.
-
Objective: To determine the functional antagonist potency (pKB) of this compound at 5-HT1A receptors.
-
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from a tissue expressing 5-HT1A receptors (e.g., calf hippocampus) are prepared.
-
Assay Setup: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).
-
Treatment: The assay is performed in the presence of a 5-HT1A agonist (e.g., 8-OH-DPAT) with and without varying concentrations of this compound.
-
Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated.
-
cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to calculate its antagonist potency (pKB).
-
-
Key Reagents:
-
Membrane preparation
-
ATP
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound
-
cAMP detection kit
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
-
Objective: To assess the effect of this compound on serotonin release in specific brain regions (e.g., ventral hippocampus).
-
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including serotonin, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Baseline Measurement: Dialysate samples are collected for a period to establish a stable baseline of serotonin levels.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously).
-
Post-treatment Sampling: Dialysate collection continues to monitor changes in serotonin levels following drug administration.
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Post-treatment serotonin levels are expressed as a percentage of the baseline, and dose-response curves can be generated.
-
-
Key Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC-ED system
-
This compound for injection
-
In Vitro Electrophysiology
This technique is used to measure the electrical activity of neurons and assess the effects of pharmacological agents on neuronal firing.
-
Objective: To determine the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
-
General Protocol:
-
Slice Preparation: The brain is rapidly removed from a guinea pig, and brainstem slices containing the dorsal raphe nucleus are prepared using a vibratome.
-
Recording Chamber: The slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF.
-
Electrode Placement: A recording electrode is positioned near a spontaneously active neuron in the dorsal raphe nucleus to record its extracellular action potentials.
-
Baseline Firing Rate: The baseline firing rate of the neuron is recorded.
-
Drug Application: this compound and/or a 5-HT1A agonist like 8-OH-DPAT are added to the superfusion medium.
-
Recording of Drug Effects: Changes in the neuronal firing rate in response to drug application are recorded and quantified.
-
Data Analysis: The effects of this compound on both basal firing rate and agonist-induced inhibition of firing are analyzed.
-
-
Key Equipment and Reagents:
-
Vibratome
-
Recording chamber and perfusion system
-
Micromanipulator and recording electrodes
-
Amplifier and data acquisition system
-
aCSF
-
This compound and other pharmacological agents
-
Discussion and Conclusion
The pharmacological profile of this compound is a clear example of the functional selectivity that can be observed with GPCR ligands. Its potent antagonist activity at postsynaptic 5-HT1A receptors makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes. Conversely, its partial agonist activity at presynaptic 5-HT1A autoreceptors highlights the importance of considering the specific receptor population and neuronal context when characterizing a drug's mechanism of action. This partial agonism can lead to a reduction in serotonin release, an effect that may be therapeutically relevant in certain conditions but could also confound the interpretation of its antagonist effects in vivo.
The complex interplay of these dual activities underscores the necessity of a multi-faceted experimental approach for the comprehensive characterization of novel compounds. The data and methodologies presented in this guide provide a framework for understanding and further investigating the nuanced pharmacology of this compound and other 5-HT1A receptor ligands. For researchers and drug development professionals, a thorough appreciation of this antagonist versus partial agonist profile is crucial for the rational design and interpretation of experiments and for predicting the potential clinical effects of such compounds.
References
In Vitro Characterization of Sdz 216-525: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Sdz 216-525, a potent and selective 5-HT1A receptor antagonist. The data and methodologies presented are collated from key scientific literature to support further research and drug development efforts.
Core Pharmacological Profile
This compound, chemically identified as methyl 4-(4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-piperazinyl)1H-indole-2-carboxylate, is a well-characterized antagonist of the 5-HT1A receptor.[1] Its in vitro profile demonstrates high affinity and selectivity for this receptor subtype, with functional activity as a "silent" antagonist, meaning it does not exhibit intrinsic agonist activity in several experimental models.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at various neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKD | Reference |
| 5-HT1A | 9.2 | |
| 5-HT1B | 6.0 | |
| 5-HT1C | 7.2 | |
| 5-HT1D | 7.5 | |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| α1-adrenoceptor | Low Affinity | |
| α2-adrenoceptor | Low Affinity | |
| β1-adrenoceptor | Low Affinity | |
| β2-adrenoceptor | Low Affinity | |
| Dopamine D2 | Low Affinity |
pKD is the negative logarithm of the dissociation constant (KD).
Table 2: Functional Antagonist Potency of this compound
| Assay | Receptor | Agonist | pKB | Reference |
| Forskolin-stimulated Adenylate Cyclase Inhibition | 5-HT1A | 8-OH-DPAT | 10.0 |
pKB is the negative logarithm of the antagonist dissociation constant (KB).
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize this compound are outlined below.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for various receptor subtypes.
General Protocol:
-
Tissue Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., calf hippocampus for 5-HT1A receptors).
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity (Ki or KD) is then calculated using the Cheng-Prusoff equation.
Functional Assays: Adenylate Cyclase Activity
Objective: To assess the functional antagonist activity of this compound at G-protein coupled receptors that modulate adenylate cyclase.
Protocol for 5-HT1A Receptor Antagonism:
-
Cell Culture: Cells expressing the 5-HT1A receptor (e.g., calf hippocampus tissue or transfected HeLa cells) are utilized.
-
Assay Conditions: The cells or membranes are pre-incubated with varying concentrations of this compound.
-
Stimulation: Adenylate cyclase is stimulated with forskolin, and a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is added to inhibit this stimulation.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB). This compound displayed no intrinsic activity in this assay.
Visualizations: Pathways and Workflows
5-HT1A Receptor Signaling Pathway
The primary mechanism of action for 5-HT1A receptors involves the inhibition of adenylate cyclase. The following diagram illustrates this signaling cascade and the point of intervention for this compound.
Caption: 5-HT1A receptor signaling and antagonism by this compound.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound is depicted below.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Receptor Selectivity
This diagram illustrates the high selectivity of this compound for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.
Caption: Receptor selectivity profile of this compound.
References
- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 141533-35-9 [chemicalbook.com]
- 4. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Sdz 216-525: A Technical Guide on Preclinical Evaluation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology. Developed by Sandoz Pharma, this compound has been utilized in preclinical research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action and the experimental protocols used in its preclinical evaluation. While specific quantitative pharmacokinetic and bioavailability data for this compound is not publicly available in the cited literature, this guide summarizes the known preclinical experimental designs and the broader context of the pharmacokinetics of this class of compounds.
Pharmacokinetics and Bioavailability
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, are not available in the public domain. Similarly, specific data on the oral bioavailability of this compound has not been published.
Research on analogous compounds, such as 8-OH-DPAT analogues, suggests that achieving good oral bioavailability can be a challenge for this structural class. Efforts in medicinal chemistry often focus on modifying the chemical structure of such compounds to enhance their pharmacokinetic profiles.
Experimental Protocols
This compound has been evaluated in vivo in animal models, primarily Sprague-Dawley rats, to assess its pharmacodynamic effects. The following table summarizes the administration protocols from a key study investigating its effect on 5-HT (serotonin) release.
| Parameter | Details |
| Species | Sprague-Dawley Rats |
| Route of Administration | Subcutaneous (s.c.) injection |
| Dosage Range | 0.1, 0.3, 1.0, and 3 mg/kg |
| Vehicle | Not specified in the available literature |
| Endpoint Measured | Extracellular 5-HT levels in the ventral hippocampus |
| Analytical Method | Microdialysis |
This study determined an estimated ED50 (Effective Dose for 50% of the maximal response) of at least 0.3 mg/kg for the decrease in 5-HT release, indicating potent in vivo activity.
Mechanism of Action and Signaling Pathway
This compound acts as a selective and silent antagonist at the 5-HT1A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand serotonin, initiates an intracellular signaling cascade. As an antagonist, this compound binds to the 5-HT1A receptor but does not activate it, thereby blocking the effects of serotonin.
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the modulation of neuronal excitability.
Interestingly, some in vivo studies have suggested that this compound may also have a high affinity for the alpha 1-adrenoceptor, which could contribute to its overall pharmacological profile.
Below is a diagram illustrating the signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the in vivo pharmacodynamic effects of a compound like this compound using microdialysis.
Conclusion
This compound is a valuable research tool for elucidating the role of the 5-HT1A receptor. While a detailed public record of its pharmacokinetic profile is lacking, the available information on its potent in vivo antagonist activity provides a solid foundation for its use in preclinical research. The experimental protocols and signaling pathway information summarized in this guide offer a framework for designing and interpreting studies involving this and similar 5-HT1A receptor antagonists. Further research, potentially from the original developing company, would be necessary to provide a complete pharmacokinetic and bioavailability profile.
References
Sdz 216-525 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of Sdz 216-525, a potent and selective 5-HT1A receptor antagonist.
Core Compound Information
This compound is a synthetic organic compound belonging to the arylpiperazine class. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 141533-35-9 | [1][2][3][4] |
| Molecular Weight | 496.58 g/mol | [4] |
| Molecular Formula | C25H28N4O5S |
Pharmacological Profile
This compound is primarily characterized as a selective and potent antagonist of the 5-HT1A receptor. However, its pharmacological profile is complex, exhibiting some characteristics of a partial agonist at 5-HT1A autoreceptors and a notable affinity for α1-adrenoceptors.
Receptor Binding Affinity
In vitro radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the 5-HT1A receptor.
| Receptor Subtype | Binding Affinity (pKD) | Source(s) |
| 5-HT1A | 9.2 | |
| 5-HT1B | 6.0 | |
| 5-HT1C | 7.2 | |
| 5-HT1D | 7.5 | |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| α1-adrenoceptor | 50-100 times lower than 5-HT1A | |
| α2-adrenoceptor | 50-100 times lower than 5-HT1A | |
| β1-adrenoceptor | 50-100 times lower than 5-HT1A | |
| β2-adrenoceptor | 50-100 times lower than 5-HT1A | |
| Dopamine D2 | 50-100 times lower than 5-HT1A |
Functional Activity
This compound acts as a silent antagonist at postsynaptic 5-HT1A receptors, potently blocking the effects of 5-HT1A agonists like 8-OH-DPAT. In functional assays, it demonstrates no intrinsic activity in stimulating second messenger systems linked to these receptors.
| Assay | Activity | Potency (pKB) | Source(s) |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase (5-HT1A) | Antagonist | 10 |
Interestingly, in vivo studies suggest a partial agonist effect at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in the hippocampus. This effect, however, is complex and may also be influenced by its interaction with α1-adrenoceptors.
Signaling Pathways
The primary mechanism of action of this compound involves the modulation of the 5-HT1A receptor signaling cascade. Its affinity for α1-adrenoceptors indicates a secondary signaling pathway that may contribute to its overall pharmacological effects.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism of this receptor by this compound blocks the downstream effects of serotonin (5-HT) or other agonists.
α1-Adrenoceptor Signaling Pathway
This compound's affinity for α1-adrenoceptors suggests it may also influence signaling pathways coupled to this receptor, which are typically mediated by the Gq G-protein.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
In Vitro Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]8-OH-DPAT
-
Test Compound: this compound
-
Non-specific Binding Control: 10 µM Serotonin
-
Membrane Preparation: Calf hippocampus membranes expressing 5-HT1A receptors
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and 10 µM serotonin.
-
Competitive Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Assay
This protocol outlines a method to assess the functional antagonist activity of this compound at the 5-HT1A receptor.
Objective: To determine the ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase.
Materials:
-
Cell Line: HeLa cells transfected with human 5-HT1A receptors
-
Agonist: 8-OH-DPAT
-
Stimulator: Forskolin
-
Test Compound: this compound
-
Cell culture medium and reagents
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture the transfected HeLa cells to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist and Stimulator Addition: Add a fixed concentration of 8-OH-DPAT followed by forskolin to stimulate adenylate cyclase activity.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: Determine the ability of this compound to reverse the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.
In Vivo Microdialysis in Rat Hippocampus
This protocol provides a general framework for measuring the effect of this compound on extracellular serotonin levels in the brain of a living animal.
Objective: To assess the in vivo effect of this compound on serotonin release in the rat hippocampus.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
This compound solution for subcutaneous injection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the ventral hippocampus.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer this compound subcutaneously at various doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg).
-
Sample Collection: Continue collecting dialysate samples for several hours post-injection.
-
Neurochemical Analysis: Analyze the serotonin content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline and analyze the dose-response relationship.
Summary and Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it a precise pharmacological probe. However, researchers should be mindful of its complex pharmacology, including its potential effects on 5-HT1A autoreceptors and α1-adrenoceptors, when interpreting experimental results. The experimental protocols outlined in this guide provide a foundation for the further characterization and application of this important compound in neuroscience and drug discovery.
References
Sdz 216-525: A Technical Guide for Drug Development Professionals
An In-depth Review of the Selective 5-HT1A Receptor Antagonist: Commercial Availability, Pharmacology, and Experimental Protocols
Introduction
Sdz 216-525 is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in neuropharmacology for the development of therapeutics for anxiety, depression, and other central nervous system disorders. This technical guide provides a comprehensive overview of this compound, including its commercial availability, detailed pharmacological properties, and key experimental methodologies for its study. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel serotonergic agents.
Commercial Availability and Suppliers
This compound is available for research purposes from several specialized chemical suppliers. The typical purity offered is ≥98%. It is generally supplied as a solid and is available in various quantities, from milligrams to larger amounts, upon request.
| Supplier | Product Name | Purity | Available Sizes |
| TargetMol | SDZ-216525 | 98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg[1] |
| MedChemExpress | This compound | >98% | Inquire for details |
| Selleck Chemicals | This compound | >98% | Inquire for details |
| Tocris Bioscience | This compound | >98% | Inquire for details |
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the 5-HT1A receptor. Radioligand binding studies have demonstrated its potent interaction with this receptor subtype, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (pKD) | Reference |
| 5-HT1A | 9.2 | [1] |
| 5-HT1B | 6.0 | [1] |
| 5-HT1C | 7.2 | [1] |
| 5-HT1D | 7.5 | [1] |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| α1-adrenoceptor | ~100-fold lower than 5-HT1A | |
| α2-adrenoceptor | ~100-fold lower than 5-HT1A | |
| β1-adrenoceptor | ~100-fold lower than 5-HT1A | |
| β2-adrenoceptor | ~100-fold lower than 5-HT1A | |
| Dopamine D2 | ~50-fold lower than 5-HT1A |
Functional Activity
In functional assays, this compound acts as a potent antagonist at 5-HT1A receptors. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT.
| Assay | Activity | Potency (pKB) | Reference |
| Forskolin-stimulated adenylate cyclase in calf hippocampus | Antagonist | 10 |
While predominantly characterized as a "silent" antagonist with no intrinsic activity in several models, some in vivo studies suggest a potential partial agonist effect at somatodendritic 5-HT1A autoreceptors, leading to a decrease in 5-HT release in the hippocampus.
| In Vivo Model | Effect | Dosage | Reference |
| Microdialysis in rat hippocampus | Dose-related decrease in 5-HT output | 0.1, 0.3, 1.0, and 3 mg/kg, s.c. |
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of the 5-HT1A receptor also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neuronal excitability.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to 5-HT1A receptors.
1. Membrane Preparation:
-
Tissue (e.g., calf hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.
-
The incubation is carried out in a final volume of 250-500 µL of assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vivo Microdialysis
This protocol outlines a general procedure for measuring the effect of this compound on extracellular 5-HT levels in the brain of an anesthetized rat.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate).
-
The animal is placed in a stereotaxic frame.
-
A microdialysis probe is implanted into the target brain region (e.g., ventral hippocampus).
2. Microdialysis Procedure:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
A baseline of extracellular 5-HT is established by collecting several samples before drug administration.
3. Drug Administration and Sample Collection:
-
This compound is administered (e.g., subcutaneously) at the desired doses.
-
Dialysate collection continues for a specified period after drug administration.
4. Neurotransmitter Analysis:
-
The concentration of 5-HT in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with electrochemical detection.
5. Data Analysis:
-
The 5-HT levels in the post-drug samples are expressed as a percentage of the mean baseline levels.
-
Statistical analysis is performed to determine the significance of the drug-induced changes in 5-HT levels.
Caption: In Vivo Microdialysis Experimental Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in health and disease. Its high affinity and selectivity make it a precise pharmacological probe. This guide provides a foundational understanding of its commercial availability, key pharmacological characteristics, and the experimental approaches used to elucidate its mechanism of action. Researchers and drug development professionals can leverage this information to design and execute further studies aimed at exploring the therapeutic potential of targeting the 5-HT1A receptor.
References
Methodological & Application
Application Notes and Protocols for Sdz 216-525 In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sdz 216-525 is a research compound characterized primarily as a selective antagonist of the 5-HT1A serotonin receptor.[1][2][3] However, its pharmacological profile in vivo is complex, with some studies suggesting potential partial agonist activity or interaction with other receptors, such as the alpha 1-adrenoceptor.[4] These application notes provide a detailed overview of experimental protocols for investigating the in vivo effects of this compound, based on published research. The protocols described herein focus on rodent models to assess the compound's impact on serotonergic neurotransmission and related behaviors.
Mechanism of Action
This compound is reported to be a selective and high-affinity antagonist for the 5-HT1A receptor.[1] In several experimental models, it has been shown to lack intrinsic activity at this receptor. However, in vivo studies have revealed that this compound can paradoxically decrease the release of serotonin (5-HT) in the hippocampus of rats. This effect is dose-dependent and can be blocked by the 5-HT1/beta-adrenoceptor antagonist, (-)-pindolol. One hypothesis for this observation is that this compound may act as a partial agonist at the 5-HT1A autoreceptor, which is a subtype of the 5-HT1A receptor that regulates serotonin release. Another possibility is that the effects of this compound are mediated through an antagonist action at the alpha 1-adrenoceptor.
Further research has demonstrated that this compound can reverse the inhibitory effects of zinc on water intake in dehydrated rats, suggesting an interaction with a 5-HT1A receptor-related mechanism in this process.
Figure 1: Proposed mechanism of action for this compound at the serotonin synapse.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving this compound.
Table 1: Subcutaneous Administration in Rats
| Dosage (mg/kg, s.c.) | Animal Model | Observed Effect | Reference |
| 0.1, 0.3, 1.0, 3.0 | Chloral hydrate-anesthetized rats | Dose-related decrease in extracellular 5-HT in the ventral hippocampus. | |
| 1.0 | Chloral hydrate-anesthetized rats | Inhibitory effect on 5-HT release was blocked by (-)-pindolol (8 mg/kg, s.c.). | |
| 1.0 | Satiated rats | Significantly decreased hippocampal 5-HT release. | |
| 3.0, 10.0 | Satiated rats | Significantly increased food intake. |
Table 2: Intracerebroventricular Administration in Rats
| Dosage (µ g/rat , i.c.v.) | Animal Model | Observed Effect | Reference |
| 10.0 | Dehydrated rats with zinc-induced thirst blockade | Reversal of the zinc-induced inhibition of water intake. |
Experimental Protocols
Protocol 1: Microdialysis for Measuring Hippocampal 5-HT Release
This protocol is based on the methodology to assess the effect of this compound on serotonin release in the ventral hippocampus of anesthetized rats.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Surgical Preparation:
-
Anesthetize rats with chloral hydrate (400 mg/kg, i.p.).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis probe into the ventral hippocampus. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Allow the animal to stabilize for a period before starting the experiment.
3. Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After a baseline collection period (e.g., 3-4 samples), administer this compound subcutaneously (s.c.) at the desired dose (e.g., 0.1, 0.3, 1.0, or 3.0 mg/kg).
-
Continue collecting dialysate samples for a designated period post-injection (e.g., 2-3 hours).
4. 5-HT Analysis:
-
Analyze the concentration of 5-HT in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
5. Data Analysis:
-
Express the 5-HT concentration in each sample as a percentage of the mean baseline concentration.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with a vehicle control group.
References
- 1. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1A receptor antagonist, reverts zinc-induced inhibition of water intake in dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the putative 5-HT1A receptor antagonist SDZ 216,525 using two models of somatodendritic 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdz 216-525 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Sdz 216-525 in rat studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments involving this compound.
Introduction
This compound is a potent and selective 5-HT1A receptor antagonist.[1][2][3][4] It is a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. In preclinical rat studies, this compound has been utilized to explore its effects on neurotransmitter release, behavior, and as a pharmacological tool to block the effects of 5-HT1A receptor agonists.
Data Presentation
The following table summarizes the quantitative data on the administration and effects of this compound in rats, as reported in the literature.
| Administration Route | Dosing Range | Species/Strain | Key Findings | Reference |
| Subcutaneous (s.c.) | 0.1 - 3.0 mg/kg | Rat (anaesthetized) | Dose-related decrease in hippocampal 5-HT output. Estimated ED50 of at least 0.3 mg/kg. | [1] |
| Subcutaneous (s.c.) | 1.0, 3.0, 10 mg/kg | Rat (satiated) | Significantly increased food intake at 3 and 10 mg/kg. Significantly decreased hippocampal 5-HT release at 1 mg/kg. | |
| Subcutaneous (s.c.) | 0.63 mg/kg | Rat (Wistar) | Blocked the antidepressant-like effects of a 5-HT1A receptor agonist in the forced swim test. | |
| Intracerebroventricular (Third Ventricle) | 10 µ g/rat | Rat (Wistar, dehydrated) | Reversed zinc-induced inhibition of water intake. |
Experimental Protocols
The most commonly reported and well-characterized route of administration for this compound in rats is subcutaneous injection.
Protocol: Subcutaneous Administration of this compound in Rats
This protocol outlines the steps for preparing and administering this compound to rats via subcutaneous injection.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a specific vehicle as determined by the solubility of the compound batch)
-
Vortex mixer
-
Sonicator (optional, for compounds that are difficult to dissolve)
-
Sterile syringes (1 ml) and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
2. Procedure:
2.1. Drug Preparation:
-
Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the average weight of the rats. The injection volume should typically be between 1-5 ml/kg.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen vehicle to the powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Prepare fresh on the day of the experiment.
2.2. Animal Handling and Dosing:
-
Weigh each rat accurately on the day of the experiment to calculate the precise volume of the this compound solution to be administered.
-
Gently restrain the rat. One common method is to hold the rat by the scruff of the neck, which also exposes the dorsal subcutaneous space.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the rat to its home cage and monitor for any adverse reactions.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways related to the use of this compound.
Caption: Experimental workflow for subcutaneous administration of this compound in rats.
Caption: this compound mechanism of action as a 5-HT1A receptor antagonist.
References
- 1. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1A receptor antagonist, reverts zinc-induced inhibition of water intake in dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdz 216-525 in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] This compound is a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system. In vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.[2] These application notes provide detailed protocols for the use of this compound in microdialysis experiments to study its effects on serotonergic neurotransmission.
Mechanism of Action
This compound exhibits high affinity and selectivity for 5-HT1A receptors.[1] In the context of serotonergic neurons, 5-HT1A receptors function as both postsynaptic receptors and as somatodendritic autoreceptors on the serotonin neurons themselves, primarily located in the raphe nuclei. Activation of these autoreceptors typically inhibits the firing of serotonin neurons, leading to a decrease in serotonin release at terminal regions like the hippocampus. As a 5-HT1A antagonist, this compound blocks the action of serotonin at these autoreceptors. However, in vivo studies have shown that acute systemic administration of this compound can lead to a dose-dependent decrease in extracellular serotonin levels in the hippocampus.[3] This effect is thought to be mediated by a partial agonist action at the 5-HT1A autoreceptor or potentially through interactions with other receptor systems, such as α1-adrenoceptors.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effect of this compound on extracellular serotonin (5-HT) levels in the rat hippocampus.
Table 1: Effect of Subcutaneous this compound on Hippocampal 5-HT Output
| Dose of this compound (mg/kg, s.c.) | Estimated Effect on 5-HT Output | Reference |
| 0.1 | Dose-related decrease | |
| 0.3 | Dose-related decrease (Estimated ED50 of at least 0.3 mg/kg) | |
| 1.0 | Significant decrease | |
| 3.0 | Dose-related decrease |
Table 2: Pharmacological Challenge Studies with this compound
| Primary Compound and Dose | Challenging Agent and Dose | Effect on 5-HT Response to Primary Compound | Reference |
| This compound (1 mg/kg, s.c.) | (-)-pindolol (8 mg/kg, s.c.) | Blocked the inhibitory effect of this compound | |
| This compound (1 mg/kg, s.c.) | Metoprolol and ICI 118,551 (4 mg/kg each) | No effect on the inhibitory action of this compound | |
| This compound (1 mg/kg s.c.) | WAY 100635 (0.3 mg/kg s.c.) | Blocked the decrease in 5-HT | |
| NAN-190 (0.03 mg/kg s.c.) | WAY 100135 (3 mg/kg s.c.) & WAY 100635 (0.3 mg/kg s.c.) | Antagonized the decrease in 5-HT |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for the Assessment of this compound on Hippocampal Serotonin Release
This protocol details the procedure for measuring extracellular serotonin levels in the ventral hippocampus of anesthetized rats following systemic administration of this compound.
1. Materials and Reagents:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Chloral hydrate (for anesthesia)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/11 with 3 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Surgical instruments
-
Guide cannula
2. Animal Preparation and Surgery:
-
Anesthetize the rat with chloral hydrate.
-
Mount the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, the ventral hippocampus. Stereotaxic coordinates from bregma: Anteroposterior (AP): -4.8 mm; Mediolateral (ML): +5.0 mm; Dorsoventral (DV): -7.0 mm. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery before the microdialysis experiment.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the ventral hippocampus.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of serotonin levels.
-
Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., acetic acid or perchloric acid) to prevent serotonin degradation.
-
Collect at least three baseline samples before drug administration.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via subcutaneous (s.c.) injection at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the drug's effect over time.
5. Sample Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using HPLC-ECD.
-
The HPLC system should be equipped with a C18 reverse-phase column.
-
The mobile phase composition and electrochemical detector potential should be optimized for serotonin detection.
-
Quantify serotonin levels by comparing the peak areas in the samples to those of known standards.
6. Data Analysis:
-
Express the serotonin concentrations in each sample as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect on serotonin release.
Visualizations
Caption: Signaling pathway of this compound at the 5-HT1A autoreceptor.
Caption: Experimental workflow for a microdialysis study with this compound.
References
Application Notes and Protocols: Sdz 216-525 in the Elevated Plus-Maze Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a potent and selective 5-HT1A receptor antagonist that has demonstrated anxiolytic-like properties in preclinical studies. The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety in rodents. This document provides detailed application notes and protocols for utilizing this compound in the EPM to evaluate its anxiolytic potential. The protocol is based on established methodologies and aims to ensure robust and reproducible results.
Mechanism of Action
This compound exhibits high affinity and selectivity for the 5-HT1A serotonin receptor subtype.[1] In the context of anxiety, the 5-HT1A receptor plays a crucial modulatory role. Antagonism of these receptors is believed to contribute to anxiolytic effects, a therapeutic potential supported by studies on various 5-HT1A receptor antagonists.
Data Presentation
The anxiolytic-like effects of this compound in the elevated plus-maze are dose-dependent. The following table summarizes the expected quantitative outcomes based on published findings.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) | Total Arm Entries (Indicative of Locomotor Activity) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 0.05 | Increased | Increased | No Significant Change |
| This compound | 0.1 | Significantly Increased | Significantly Increased | No Significant Change |
| This compound | 0.2 | Significantly Increased | Significantly Increased | No Significant Change |
| This compound | 0.4 | Significantly Increased | Significantly Increased | No Significant Change |
| This compound | 0.8 | Increased | Increased | No Significant Change |
| This compound | 3.2 | Activity may decrease | Activity may decrease | Potential for decrease |
Note: This table is a representation of expected results based on descriptive reports of a dose-dependent antianxiety action of this compound at doses of 0.05-0.8 mg/kg, with some loss of activity at 3.2 mg/kg. Specific mean and SEM values would be dependent on the specific experimental conditions and animal strain used.
Experimental Protocols
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: A suitable vehicle for subcutaneous injection (e.g., 0.9% saline). The specific vehicle should be determined based on the solubility of the compound.
-
Animals: Male mice of a suitable strain (e.g., Swiss-Webster) are often used in anxiety research.[1] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Elevated Plus-Maze: A plus-shaped apparatus with two open arms and two closed arms (enclosed by high walls), elevated from the floor. Dimensions should be appropriate for mice.
-
Video Recording and Analysis System: A camera positioned above the maze to record the sessions and software for tracking and analyzing the animal's movement.
Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to achieve the desired concentrations for the different dose groups.
-
Administer the vehicle or this compound solution via subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
The pre-treatment time, the interval between injection and placing the animal on the maze, is a critical parameter. A typical pre-treatment time for subcutaneously administered drugs in behavioral tests is 30 minutes.
-
-
Elevated Plus-Maze Test:
-
Place a mouse individually in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the entire session using the video recording system.
-
After the 5-minute test, carefully remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and then water between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings using the tracking software to quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (open + closed).
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) * 100].
-
Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Sdz 216-525 in Rodent Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a chemical compound that has been investigated for its effects on feeding behavior in rodents. Initially characterized as a selective 5-HT1A receptor antagonist, emerging evidence suggests a more complex pharmacological profile, including potential partial agonist activity at 5-HT1A receptors and/or antagonist activity at α1-adrenoceptors. This dual action makes it a person of interest for researchers studying the intricate neural circuits governing appetite and satiety.
These application notes provide a comprehensive overview of the use of this compound in rodent feeding studies, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects on food intake.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of serotonin 1A (5-HT1A) receptors. However, some studies have indicated that its effects on feeding may not be solely attributable to 5-HT1A antagonism. Research suggests that this compound may also act as a partial agonist at 5-HT1A receptors or exert its effects through the antagonism of α1-adrenoceptors. This multifaceted activity highlights the complexity of the serotonergic and adrenergic systems in the regulation of feeding behavior.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the dose-dependent effects of this compound on food intake in satiated rats.
Table 1: Effect of Subcutaneous this compound on Food Intake in Satiated Rats
| Dose (mg/kg) | Mean Food Intake (g) ± SEM | Observation Period |
| Vehicle | 0.2 ± 0.1 | 2 hours |
| 3 | 2.5 ± 0.5 | 2 hours |
| 10 | 3.1 ± 0.6 | 2 hours |
*Indicates a statistically significant increase in food intake compared to the vehicle group. Data is synthesized from published studies.
Experimental Protocols
This section provides detailed protocols for conducting feeding behavior studies in rodents using this compound.
Experimental Workflow
Protocol 1: Acute Food Intake Study in Satiated Rats
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in standard laboratory cages with a 12:12 hour light-dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
2. Acclimatization and Habituation:
-
Allow animals to acclimatize to the housing conditions for at least 7 days prior to the experiment.
-
Handle the rats daily for 3 days leading up to the experiment to minimize stress.
-
Habituate the animals to the injection procedure by administering subcutaneous injections of the vehicle solution (e.g., saline or 0.5% methylcellulose) for 2-3 days before the study.
3. Experimental Procedure:
-
Satiation: Ensure rats are fully satiated by providing them with ad libitum access to their home cage chow up until the start of the experiment.
-
Baseline Measurement: Weigh the food hopper at the beginning of the dark cycle to establish a baseline.
-
Drug Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).
-
-
Food Intake Measurement:
-
Immediately after injection, return the rats to their home cages with the pre-weighed food hoppers.
-
Measure cumulative food intake by weighing the food hoppers at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.
-
To prevent spillage from contaminating the results, it is advisable to use specialized food hoppers that minimize food scatter.
-
4. Data Analysis:
-
Calculate the food intake in grams for each time point.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound with the vehicle control group.
Conclusion
This compound presents as a valuable pharmacological tool for investigating the complex interplay of the serotonergic and adrenergic systems in the regulation of feeding behavior. Its ability to increase food intake in satiated rodents suggests a role in modulating satiety signals. The provided protocols offer a standardized framework for researchers to further explore the effects of this compound and elucidate the underlying neural mechanisms of appetite control. Careful consideration of the experimental design, including appropriate controls and detailed behavioral measurements, is crucial for obtaining robust and interpretable data.
Sdz 216-525: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a chemical compound recognized for its role as a potent antagonist of the serotonin receptors 5-HT1A and 5-HT7. In the context of oncology research, this compound has been utilized to investigate the involvement of serotonergic signaling in cancer cell proliferation. Serotonin, a well-known neurotransmitter, can also act as a mitogen in various cancer types, promoting cell growth and survival. By blocking the action of serotonin at its receptors, this compound serves as a valuable tool to elucidate the mechanisms underlying serotonin-driven cancer progression and to explore potential therapeutic strategies aimed at disrupting this pathway.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, effects on specific cancer cell lines, and detailed protocols for relevant in vitro experiments.
Mechanism of Action
This compound functions as a competitive antagonist at 5-HT1A and 5-HT7 receptors. In cancer cells that express these receptors, serotonin binding typically activates downstream signaling cascades that promote cell proliferation and survival. Two of the key pathways implicated in this process are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway. By binding to and blocking the 5-HT1A and 5-HT7 receptors, this compound prevents serotonin from initiating these pro-proliferative signals. This antagonistic action makes this compound an effective tool for studying the impact of serotonin signaling on cancer cell biology.
Figure 1: this compound Signaling Pathway Inhibition.
Application in Cancer Cell Lines
This compound has been utilized to probe the effects of serotonin signaling in specific cancer cell lines known to express 5-HT receptors. The primary application is to inhibit the mitogenic (pro-proliferative) effects induced by serotonin or its agonists.
Quantitative Data Summary
The following table summarizes the known effects of this compound in specific cancer cell line research. It is important to note that the available data primarily focuses on the antagonistic properties of this compound in the presence of a serotonin agonist, rather than its direct cytotoxic effects as a standalone agent.
| Cell Line | Cancer Type | Target Receptor(s) | Effect of this compound | IC50 | Citation |
| GLC8 | Small Cell Lung Carcinoma | 5-HT1A, 5-HT7 | Inhibits 8-OH-DPAT-induced mitogenic effect. | 30 nM (for antagonizing 8-OH-DPAT) | [1] |
| HT29 | Colorectal Carcinoma | 5-HT1A, 5-HT7 | Mentioned as an antagonist used to study serotonin's mitogenic role. | Not Specified | [2][3] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments to assess the effects of this compound on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GLC8, HT29)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Serotonin or 8-OH-DPAT (optional, for antagonist studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment:
-
To test standalone effect: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
To test antagonistic effect: Prepare solutions containing a fixed concentration of a serotonin agonist (e.g., serotonin or 8-OH-DPAT) and varying concentrations of this compound. Replace the existing medium with these solutions. Include controls for the agonist alone and vehicle alone.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value if applicable.
Figure 2: Workflow for a Cell Viability Assay.
Western Blot Analysis for Signaling Pathway Components
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Serotonin or other agonists (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, with or without a serotonin agonist, for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for determining if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 3: Workflow for an Apoptosis Assay.
Conclusion
This compound is a specific and potent antagonist of 5-HT1A and 5-HT7 receptors, making it a critical tool for investigating the role of serotonergic signaling in cancer cell proliferation. The provided protocols offer a foundation for researchers to explore the effects of this compound in various cancer cell lines. Further research is warranted to explore the potential direct anti-cancer effects of this compound as a standalone agent and to broaden its application across a wider range of cancer types.
References
Application Notes and Protocols: Sdz 216-525 in Small Cell Lung Carcinoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz 216-525 is a chemical compound identified as a potent and selective antagonist of the serotonin 5-HT1A and 5-HT7 receptors.[1][2] In the context of small cell lung carcinoma (SCLC), a highly aggressive neuroendocrine tumor, the serotonergic system has been implicated in promoting cell proliferation.[3][4] Serotonin (5-hydroxytryptamine, 5-HT) can exert a mitogenic effect on SCLC cells, and this effect is mediated, in part, through the 5-HT1A receptor.[4] this compound has been shown to counteract this mitogenic signaling in the SCLC cell line GLC-8, suggesting its potential as a research tool to investigate the role of the 5-HT1A and 5-HT7 receptors in SCLC biology and as a potential therapeutic agent.
These application notes provide an overview of the known effects of this compound on SCLC cells, detailed protocols for in vitro experimentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The primary quantitative data available for this compound in SCLC cell culture pertains to its ability to inhibit the mitogenic effect of a 5-HT1A receptor agonist.
| Cell Line | Compound | Agonist | Assay | Endpoint | IC50 | Reference |
| GLC-8 | This compound | R(+)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | [³H]thymidine incorporation | Inhibition of agonist-induced mitogenesis | 30 nM |
Note: There is currently no publicly available data on the direct cytotoxic or anti-proliferative IC50 of this compound on SCLC cell lines in the absence of a serotonergic agonist. The protocols provided below are designed to enable the generation of such data.
Signaling Pathways and Experimental Workflows
Serotonin-Mediated Proliferation in SCLC
Serotonin (5-HT) binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), can activate downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are known to promote cell proliferation and survival. This compound, as a 5-HT1A antagonist, is hypothesized to block these signaling cascades.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the general workflow for evaluating the effects of this compound on SCLC cell lines.
Experimental Protocols
SCLC Cell Culture (GLC-8)
Materials:
-
GLC-8 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw a cryopreserved vial of GLC-8 cells rapidly in a 37°C water bath.
-
Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, GLC-8 cells grow in suspension and form clusters. When the cell density reaches approximately 0.5 x 10⁶ cells/mL and the medium becomes turbid, gently pipette the cell suspension to break up clusters.
-
Transfer the desired volume of cell suspension to a new flask containing fresh complete growth medium to a seeding density of approximately 0.1-0.2 x 10⁶ cells/mL.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay ([³H]thymidine Incorporation)
This protocol is designed to assess the effect of this compound on SCLC cell proliferation, both in the presence and absence of a mitogenic stimulus.
Materials:
-
GLC-8 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
Serotonin (5-HT) or 8-OH-DPAT
-
[³H]thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed GLC-8 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. For agonist inhibition studies, also add a fixed concentration of 5-HT or 8-OH-DPAT (e.g., 100 nM). Include appropriate vehicle controls (DMSO).
-
Incubate for 48 hours.
-
Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Allow the filter mats to dry completely.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (vehicle-treated cells) and calculate IC50 values where applicable.
Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
GLC-8 cells
-
6-well cell culture plates
-
This compound
-
5-HT or 8-OH-DPAT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed GLC-8 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach or stabilize for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) with or without a 5-HT/8-OH-DPAT stimulus for a specified time (e.g., 15 min, 30 min, 1 hour).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis in SCLC cells.
Materials:
-
GLC-8 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed GLC-8 cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Include a positive control for apoptosis (e.g., etoposide).
-
Collect the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective 5-HT1A receptor antagonist, reverts zinc-induced inhibition of water intake in dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitogenic effect of serotonin in human small cell lung carcinoma cells via both 5-HT1A and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Colorectal Cancer Pathways with Sdz 216-525
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, has emerged as a significant modulator of cancer progression, including in colorectal cancer (CRC).[1][2][3][4] Serotonin exerts its diverse effects by binding to a family of 5-HT receptors (5-HTRs). Several of these receptor subtypes, including 5-HT1A, are expressed in CRC cells and have been implicated in promoting tumor growth and inhibiting apoptosis. Sdz 216-525 is a potent and selective antagonist of the 5-HT1A receptor, making it a valuable tool for investigating the role of the 5-HT1A signaling pathway in colorectal cancer. These application notes provide detailed protocols for utilizing this compound to study its effects on CRC cell proliferation, apoptosis, and downstream signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the 5-HT1A receptor. Its binding profile, summarized from radioligand binding studies, demonstrates its suitability for specifically targeting this receptor in experimental settings.
| Receptor Subtype | pKD / pKB | Affinity/Potency |
| 5-HT1A | 9.2 (pKD) | High |
| 5-HT1A (antagonism) | 10 (pKB) | Potent |
| 5-HT1B | 6.0 (pKD) | Low |
| 5-HT1C | 7.2 (pKD) | Moderate |
| 5-HT1D | 7.5 (pKD) | Moderate |
| 5-HT2 | 5.2 (pKD) | Low |
| 5-HT3 | 5.4 (pKD) | Low |
| Alpha 1 Adrenoceptor | Low | >50-100 fold lower than 5-HT1A |
| Alpha 2 Adrenoceptor | Low | >50-100 fold lower than 5-HT1A |
| Beta 1 Adrenoceptor | Low | >50-100 fold lower than 5-HT1A |
| Beta 2 Adrenoceptor | Low | >50-100 fold lower than 5-HT1A |
| Dopamine D2 | Low | >50-100 fold lower than 5-HT1A |
Table 1: Pharmacological Profile of this compound. pKD represents the negative logarithm of the dissociation constant, indicating binding affinity. pKB represents the negative logarithm of the antagonist dissociation constant, indicating antagonist potency.
Postulated 5-HT1A Receptor Signaling in Colorectal Cancer
Serotonin, upon binding to the 5-HT1A receptor on colorectal cancer cells, is hypothesized to activate downstream signaling pathways that promote cell survival and proliferation. Key pathways implicated include the MAPK/ERK and PI3K/Akt pathways. This compound, as a selective antagonist, is expected to block these effects.
Caption: Postulated 5-HT1A receptor signaling pathway in colorectal cancer.
Experimental Workflow for Investigating this compound Effects
A general workflow for assessing the impact of this compound on colorectal cancer cells involves a series of in vitro assays to measure cell viability, apoptosis, and changes in key signaling proteins.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound and specific colorectal cancer cell lines. It is recommended to optimize parameters such as cell seeding density and treatment concentrations for each cell line.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Serotonin (5-HT)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
To assess the antagonistic effect, pre-treat cells with this compound for 1 hour.
-
Add serotonin (at a concentration known to stimulate proliferation, e.g., 10 µM) to the appropriate wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To assess the ability of this compound to induce apoptosis in colorectal cancer cells.
Materials:
-
Colorectal cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the 5-HT1A signaling pathway.
Materials:
-
Colorectal cancer cell line
-
This compound
-
Serotonin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or serotonin for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Logical Relationship of Experimental Outcomes
The expected outcomes from these experiments will help elucidate the role of the 5-HT1A receptor in colorectal cancer and the potential of this compound as an investigative tool or therapeutic lead.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure all safety precautions are taken when handling chemicals and performing experiments.
References
- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 [ouci.dntb.gov.ua]
- 4. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sdz 216-525 for 5-HT1A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sdz 216-525, a potent and selective 5-HT1A receptor antagonist, in studies aimed at understanding the function and signaling of the 5-HT1A receptor. The protocols detailed below are particularly relevant for comparative studies involving wild-type and 5-HT1A receptor knockout models, allowing for a clear delineation of the receptor's role in various physiological and pathological processes.
Introduction to this compound
This compound, chemically identified as methyl 4-(4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-piperazinyl)1H-indole-2-carboxylate, is a highly selective and potent antagonist for the 5-HT1A receptor.[1] Its pharmacological profile makes it an invaluable tool for dissecting the in vitro and in vivo functions of this receptor. In radioligand binding studies, this compound demonstrates a high affinity for the 5-HT1A receptor with a pKD of 9.2.[1][2] It exhibits significant selectivity, with an affinity for other serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3) and other receptors like adrenergic and dopaminergic D2 receptors being 50 to 100 times lower.[1][2] Functionally, this compound acts as a silent antagonist, potently blocking the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, on second messenger systems like adenylyl cyclase with a pKB of 10.
Rationale for Use in 5-HT1A Knockout Studies
The primary utility of this compound in the context of 5-HT1A receptor knockout (KO) studies is to serve as a pharmacological control. By administering this compound to wild-type (WT) animals, researchers can induce a state of acute 5-HT1A receptor blockade, effectively mimicking the genetic deletion present in KO animals. This approach allows for a direct comparison between the effects of genetic knockout and pharmacological blockade, helping to distinguish between developmental compensations that may occur in KO animals and the direct consequences of receptor inactivation.
Data Presentation: Pharmacological Profile of this compound
Table 1: In Vitro Binding Affinities of this compound
| Receptor Subtype | pKD | Reference |
| 5-HT1A | 9.2 | |
| 5-HT1B | 6.0 | |
| 5-HT1C | 7.2 | |
| 5-HT1D | 7.5 | |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| alpha 1 adrenoceptor | ~50-100x lower than 5-HT1A | |
| alpha 2 adrenoceptor | ~50-100x lower than 5-HT1A | |
| beta 1 adrenoceptor | ~50-100x lower than 5-HT1A | |
| beta 2 adrenoceptor | ~50-100x lower than 5-HT1A | |
| Dopamine D2 | ~50-100x lower than 5-HT1A |
Table 2: In Vitro Functional Activity of this compound
| Assay | Activity | pKB | Reference |
| Forskolin-stimulated adenylate cyclase activity in calf hippocampus | Antagonist (vs. 8-OH-DPAT) | 10 |
Table 3: In Vivo Effects of this compound
| Model | Dosing (s.c.) | Effect | Reference |
| Rat Hippocampal 5-HT Release (Microdialysis) | 0.1, 0.3, 1.0, 3 mg/kg | Dose-related decrease in 5-HT output | |
| Food Intake in Satiated Rats | 3 and 10 mg/kg | Increased food intake |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line expressing the 5-HT1A receptor (e.g., calf hippocampus).
-
Radioligand, e.g., [3H]8-OH-DPAT.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membranes, [3H]8-OH-DPAT at a concentration near its KD, and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or pKD value.
Protocol 2: In Vitro Adenylyl Cyclase Functional Assay
Objective: To assess the antagonist activity of this compound at the 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line expressing the 5-HT1A receptor (e.g., calf hippocampus).
-
Forskolin.
-
8-OH-DPAT (agonist).
-
This compound.
-
Assay buffer containing ATP and a phosphodiesterase inhibitor.
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of 8-OH-DPAT to stimulate the 5-HT1A receptor.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction and measure the amount of cAMP produced using a suitable assay kit.
-
Construct concentration-response curves for 8-OH-DPAT in the presence and absence of this compound.
-
Calculate the pKB value for this compound to quantify its antagonist potency.
Protocol 3: In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., hippocampus) of WT and 5-HT1A KO mice.
Materials:
-
Wild-type and 5-HT1A knockout mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
This compound solution for subcutaneous injection.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection for serotonin analysis.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of both WT and 5-HT1A KO mice and allow for recovery.
-
On the day of the experiment, insert the microdialysis probe and perfuse with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to establish basal serotonin levels.
-
Administer this compound (e.g., 0.1-3 mg/kg, s.c.) or vehicle to both WT and KO groups.
-
Continue to collect dialysate samples at regular intervals post-injection.
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline serotonin levels and compare the responses between WT and KO animals.
Visualizations
5-HT1A Receptor Signaling Pathway
References
Troubleshooting & Optimization
Sdz 216-525 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Sdz 216-525.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: Based on published research, Dimethyl Sulfoxide (DMSO) is a suitable solvent for dissolving this compound for in vitro experiments.[1][2][3]
Q2: Has the specific solubility of this compound in DMSO been quantitatively determined?
A: To date, specific quantitative solubility data for this compound in DMSO (e.g., in mg/mL or mM) has not been explicitly reported in the reviewed literature. It is common practice in preclinical research to prepare stock solutions at concentrations such as 10 mM, and further dilute them in aqueous buffers for final experimental concentrations, provided the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.
Q3: Are there other organic solvents that can be used to dissolve this compound?
A: While DMSO is the documented solvent, other polar aprotic solvents might also be effective given the arylpiperazine structure of this compound. However, empirical testing is required to confirm solubility and compatibility with your experimental setup. For similar compounds, solvents like ethanol and methanol have been used.[1][2] It is crucial to perform small-scale solubility tests before preparing a large stock solution.
Q4: What is the chemical nature of this compound?
A: this compound is a synthetic organic compound belonging to the arylpiperazine class. It functions as a selective 5-HT1A receptor antagonist.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in DMSO. | Insufficient solvent volume. | Increase the volume of DMSO incrementally until the compound dissolves. Gentle warming (to 37°C) and vortexing can also aid dissolution. |
| Low-quality or wet DMSO. | Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect the solubility of some compounds. | |
| Compound has precipitated out of solution. | This may occur if a stock solution in DMSO is diluted too quickly or into an incompatible aqueous buffer. Try diluting the stock solution in a stepwise manner. Ensure the final concentration of the compound in the aqueous buffer is below its aqueous solubility limit. | |
| Precipitation observed in the final experimental medium. | The final concentration of this compound exceeds its aqueous solubility. | Reduce the final concentration of this compound in your assay. The final DMSO concentration should also be kept low (ideally below 0.5%) to minimize its effect on the experiment and on the solubility of the compound. |
| Incompatibility with buffer components. | Evaluate the pH and composition of your aqueous buffer. Some salts or other components may reduce the solubility of the compound. |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution in DMSO
This protocol is a general guideline based on standard laboratory practices for compounds of this nature.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to add the solvent to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by further vortexing.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Logical Workflow for this compound Solution Preparation
References
troubleshooting Sdz 216-525 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sdz 216-525. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent with a pure 5-HT1A receptor antagonist. What could be the cause?
A1: While this compound is a potent and selective 5-HT1A receptor antagonist, it has been reported to exhibit off-target effects that can lead to unexpected results. The two most well-documented off-target activities are:
-
Alpha-1 Adrenergic Receptor Antagonism: this compound displays a high affinity for α1-adrenoceptors. This can lead to physiological effects independent of its action on the 5-HT1A receptor.
-
Partial Agonist Activity at 5-HT1A Receptors: Under certain experimental conditions, particularly at presynaptic 5-HT1A autoreceptors, this compound can act as a partial agonist, leading to effects that mimic serotonin to a certain degree.
It is crucial to design experiments with appropriate controls to dissect these different pharmacological activities.
Q2: I am observing a decrease in 5-HT release in my in vivo microdialysis experiment after administering this compound. Isn't this the opposite of what a 5-HT1A autoreceptor antagonist should do?
A2: This is a key finding that points towards the partial agonist activity of this compound at the somatodendritic 5-HT1A autoreceptors.[1][2] Instead of blocking the receptor and increasing serotonin release, the partial agonism can lead to a net decrease in 5-HT neuronal firing and subsequent neurotransmitter release. This effect has been observed in in vivo studies in rats.[2][3]
Q3: What are the known binding affinities of this compound for its primary target and key off-targets?
A3: The following table summarizes the reported binding affinities for this compound.
| Receptor Target | Binding Affinity (pKi/pKD) | Reference |
| Primary Target | ||
| 5-HT1A | 9.2 (pKD) | [4] |
| Key Off-Targets | ||
| α1-Adrenoceptor | High Affinity (exact pKi not consistently reported) | |
| 5-HT1B | 6.0 (pKD) | |
| 5-HT1C | 7.2 (pKD) | |
| 5-HT1D | 7.5 (pKD) | |
| 5-HT2 | 5.2 (pKD) | |
| 5-HT3 | 5.4 (pKD) | |
| α2-Adrenoceptor | 50-100 fold lower than 5-HT1A | |
| β1-Adrenoceptor | 50-100 fold lower than 5-HT1A | |
| β2-Adrenoceptor | 50-100 fold lower than 5-HT1A | |
| Dopamine D2 | 50-100 fold lower than 5-HT1A |
Q4: What are the recommended solvents and storage conditions for this compound?
Q5: I am observing cytotoxicity in my cell culture experiments with this compound. What could be the reason?
A5: While specific cytotoxicity data for this compound is limited, some arylpiperazine derivatives have been shown to exhibit cytotoxic effects, particularly at higher concentrations. To troubleshoot this issue:
-
Perform a Dose-Response Curve: Determine the concentration range where you observe the desired pharmacological effect without significant cell death.
-
Use Appropriate Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments.
-
Assess Cell Viability: Use standard cell viability assays (e.g., MTT, Trypan Blue exclusion) to quantify any cytotoxic effects.
-
Consider Off-Target Effects: Cytotoxicity could be a result of off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Physiological or Cellular Response
Symptoms:
-
Experimental outcomes are contrary to the expected effects of 5-HT1A receptor blockade.
-
Results are more consistent with adrenergic receptor modulation.
-
A partial agonist-like effect is observed.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| α1-Adrenoceptor Antagonism | 1. Co-administer an α1-adrenergic agonist: In the presence of this compound, see if the effects can be reversed by an α1 agonist like phenylephrine. 2. Use a selective α1-adrenergic antagonist as a control: Compare the effects of this compound with a well-characterized α1 antagonist, such as prazosin. 3. Test in a cell line lacking α1-adrenoceptors: If possible, repeat the experiment in a cell line that does not express α1-adrenoceptors to isolate the 5-HT1A-mediated effects. |
| Partial Agonism at 5-HT1A Receptors | 1. Use a silent 5-HT1A antagonist as a control: Compare the effects of this compound with a neutral antagonist like WAY-100635. 2. Pre-treat with a 5-HT1A receptor agonist: Observe if this compound can block the effects of a full 5-HT1A agonist like 8-OH-DPAT. 3. Measure downstream signaling pathways: Assess signaling pathways known to be activated by 5-HT1A receptor agonism (e.g., inhibition of adenylyl cyclase, activation of GIRK channels). |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between experimental replicates.
-
Loss of compound activity over time.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Compound Instability/Degradation | 1. Prepare fresh solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Protect from light: Store stock solutions and experimental plates protected from light, as arylpiperazine compounds can be light-sensitive. 3. Verify compound integrity: If possible, use analytical methods like HPLC to check the purity and integrity of your this compound stock. |
| Solubility Issues | 1. Confirm solubility in your experimental buffer: Visually inspect your final experimental solutions for any precipitation. 2. Use a sonicator or vortex to aid dissolution: Ensure the compound is fully dissolved in the stock solution and subsequent dilutions. 3. Consider the use of a surfactant (with appropriate controls): In some cases, a low concentration of a biocompatible surfactant may help maintain solubility. |
Experimental Protocols
Protocol 1: Differentiating 5-HT1A vs. α1-Adrenergic Antagonism in a Functional Assay (e.g., Calcium Mobilization)
Objective: To determine if the observed effect of this compound is mediated by 5-HT1A or α1-adrenergic receptor antagonism.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing both the human 5-HT1A receptor and the human α1A-adrenergic receptor.
-
Agonist Stimulation:
-
To assess 5-HT1A function, stimulate the cells with a selective 5-HT1A agonist (e.g., 8-OH-DPAT) and measure the downstream response (e.g., inhibition of forskolin-stimulated cAMP accumulation).
-
To assess α1-adrenergic function, stimulate the cells with a selective α1-adrenergic agonist (e.g., phenylephrine) and measure the downstream response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4).
-
-
Antagonist Treatment:
-
Perform concentration-response curves for the respective agonists in the absence and presence of increasing concentrations of this compound.
-
As controls, perform the same experiments with a selective 5-HT1A antagonist (e.g., WAY-100635) and a selective α1-adrenergic antagonist (e.g., prazosin).
-
-
Data Analysis:
-
Calculate the EC50 values for the agonists in the absence and presence of the antagonists.
-
A rightward shift in the agonist concentration-response curve in the presence of this compound will indicate antagonism at that specific receptor.
-
Compare the magnitude of the shift caused by this compound to that of the selective antagonists to determine its relative potency at each receptor.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: 5-HT1A receptor signaling cascade.
Caption: Alpha-1 adrenoceptor signaling cascade.
References
Sdz 216-525 Technical Support Center: Navigating Alpha 1-Adrenoceptor Affinity
Welcome to the technical support center for Sdz 216-525, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the alpha 1-adrenoceptor affinity of this compound during your experiments.
Troubleshooting Guide
This guide is intended to help you navigate unexpected results that may be related to the interaction of this compound with alpha 1-adrenoceptors.
Q1: My in vivo or cellular assay results are not consistent with this compound acting solely as a 5-HT1A antagonist. Could this be due to off-target effects?
A1: Yes, unexpected pharmacological effects can arise from off-target interactions. This compound is a highly potent and selective 5-HT1A receptor antagonist. However, it also possesses affinity for alpha 1-adrenoceptors, which could mediate some of its in vivo effects.[1] It is reported to have an affinity for alpha 1, alpha 2, beta 1, and beta 2 adrenoceptors that is at least 50-100 times lower than for 5-HT1A sites.[2]
To troubleshoot, consider the following steps:
-
Review the Literature: Familiarize yourself with the known binding profile of this compound. Note that while its primary target is the 5-HT1A receptor, its effects at alpha 1-adrenoceptors have been suggested to be functionally relevant in some experimental models.[1]
-
Use a Selective Alpha 1-Adrenoceptor Antagonist: To determine if the observed effects are mediated by alpha 1-adrenoceptors, you can co-administer a selective alpha 1-adrenoceptor antagonist, such as prazosin. If the unexpected effect of this compound is blocked or attenuated by the antagonist, it strongly suggests the involvement of alpha 1-adrenoceptors.
-
Dose-Response Curve: Generate a dose-response curve for this compound in your assay. Off-target effects are often observed at higher concentrations. If the unexpected effect only manifests at high concentrations of this compound, it is more likely to be an off-target effect.
-
Control Experiments: Include appropriate positive and negative controls in your experimental design. For example, use a known selective alpha 1-adrenoceptor agonist or antagonist to characterize the response of your system.
Q2: I am performing a radioligand binding assay and observe unexpected displacement of my alpha 1-adrenoceptor radioligand with this compound. How do I interpret this?
A2: This observation is consistent with the known off-target affinity of this compound for alpha 1-adrenoceptors. To further investigate and quantify this interaction, you can perform a competition binding assay.
Experimental Workflow:
-
Saturation Binding: First, characterize the binding of your selective alpha 1-adrenoceptor radioligand (e.g., [3H]-prazosin) to your tissue or cell preparation to determine its equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding: Perform a competition binding assay with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
This will provide a quantitative measure of the affinity of this compound for the alpha 1-adrenoceptor population in your preparation.
Frequently Asked Questions (FAQs)
Q1: What is the known affinity of this compound for alpha 1-adrenoceptors?
A1: this compound is primarily a high-affinity 5-HT1A receptor antagonist with a reported pKD of 9.2.[2] Its affinity for alpha 1-adrenoceptors is significantly lower. One database reports a Ki of 1.58 nM for human alpha-1A, alpha-1B, and alpha-1D adrenoceptors. However, another study states its affinity for alpha 1 adrenoceptors is at least 50-100 times lower than for 5-HT1A sites.
Q2: Are there differences in the affinity of this compound for the different alpha 1-adrenoceptor subtypes (α1A, α1B, α1D)?
A2: A single data source suggests an identical Ki value of 1.58 nM for all three human alpha 1-adrenoceptor subtypes (α1A, α1B, and α1D). However, comprehensive studies detailing the subtype selectivity of this compound for alpha 1-adrenoceptors are not widely available in the primary literature. To definitively determine the subtype selectivity, it is recommended to perform binding assays using cell lines selectively expressing each subtype.
Q3: Can the alpha 1-adrenoceptor affinity of this compound impact the interpretation of my results in 5-HT1A receptor studies?
A3: Yes, especially at higher concentrations. If your experimental system expresses functional alpha 1-adrenoceptors, the off-target activity of this compound could confound your results. It is crucial to consider this possibility and, where necessary, use appropriate controls to dissect the 5-HT1A receptor-mediated effects from potential alpha 1-adrenoceptor-mediated effects.
Data Presentation
Table 1: Binding Affinity of this compound at Serotonin 5-HT1A and Alpha 1-Adrenoceptors
| Receptor | Species | Value | Units | Reference |
| 5-HT1A | - | 9.2 (pKD) | - | |
| Alpha 1A-Adrenoceptor | Human | 1.58 | Ki (nM) | |
| Alpha 1B-Adrenoceptor | Human | 1.58 | Ki (nM) | |
| Alpha 1D-Adrenoceptor | Human | 1.58 | Ki (nM) |
Note: The Ki values for the alpha 1-adrenoceptor subtypes are from a curated database and should be interpreted with caution pending further validation in the primary literature.
Experimental Protocols
Radioligand Binding Assay for Alpha 1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for alpha 1-adrenoceptors using a competition binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing alpha 1-adrenoceptors.
-
Radioligand: [3H]-Prazosin (a selective alpha 1-adrenoceptor antagonist).
-
Unlabeled this compound.
-
Unlabeled phentolamine or prazosin (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the alpha 1-adrenoceptors. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and vehicle.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of unlabeled phentolamine or prazosin (e.g., 10 µM).
-
Competition: Assay buffer, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Measurement of Intracellular Calcium Mobilization
Objective: To assess the functional antagonist activity of this compound at alpha 1-adrenoceptors by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell line stably expressing a specific alpha 1-adrenoceptor subtype (e.g., α1A, α1B, or α1D).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Alpha 1-adrenoceptor agonist (e.g., phenylephrine, norepinephrine).
-
This compound.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the alpha 1-adrenoceptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Simplified signaling pathway of the Gq-coupled alpha 1-adrenoceptor.
References
optimizing Sdz 216-525 dosage to avoid side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Sdz 216-525 in experimental settings and avoiding potential side effects, which in a research context, refer to off-target or unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic organic compound that acts as a selective antagonist for the 5-HT1A serotonin receptor.[1] However, some studies suggest it may exhibit partial agonist activity at this receptor, particularly at higher concentrations.[2] It is crucial to consider this dual activity when designing experiments and interpreting results.
Q2: What are the potential off-target effects of this compound?
While this compound is selective for the 5-HT1A receptor, it has been noted to have a high affinity for the alpha 1-adrenoceptor. This interaction may mediate some of its observed effects, especially at higher dosages. Therefore, researchers should consider including appropriate controls to delineate between 5-HT1A and alpha 1-adrenoceptor mediated effects.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For light-sensitive compounds, storage in amber vials or wrapped in foil is advisable.
Q4: In what types of in vitro assays has this compound been used?
This compound has been utilized in a variety of in vitro assays, including:
-
Receptor Binding Assays: To determine its affinity for the 5-HT1A receptor.
-
cAMP Accumulation Assays: To assess its functional activity as an antagonist or partial agonist.[2]
-
Cell Viability and Proliferation Assays: To investigate its effects on cancer cell lines where the 5-HT1A receptor is implicated.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Media | The concentration of this compound exceeds its solubility limit in the final aqueous buffer or cell culture medium. | 1. Reduce Final Concentration: Lower the working concentration of the compound. 2. Optimize Solvent Concentration: If permissible, slightly increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring appropriate vehicle controls are included. 3. Serial Dilution: Perform a serial dilution of the DMSO stock solution in the aqueous medium to avoid a sudden change in solvent polarity. |
| Unexpected or Off-Target Effects | The observed effect may be due to the compound's partial agonist activity at the 5-HT1A receptor or its interaction with alpha 1-adrenoceptors. | 1. Dose-Response Curve: Perform a full dose-response curve to identify if the effect is concentration-dependent. 2. Use of Co-treatments: Include a known 5-HT1A agonist to confirm antagonistic activity. Use an alpha 1-adrenoceptor antagonist (e.g., prazosin) to investigate off-target effects. |
| Inconsistent or Non-Reproducible Results | This can be due to compound degradation, variability in cell passage number, or inconsistent experimental conditions. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. 3. Control for Variables: Ensure consistent incubation times, cell densities, and reagent concentrations across experiments. |
| High Background or Non-Specific Binding in Assays | This can be caused by the compound binding to plastics or other components of the assay system. | 1. Pre-treatment of Plates: Pre-incubate plates with a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. 2. Optimize Washing Steps: Increase the number and stringency of washing steps in binding assays. |
Data Presentation
In Vitro and In Vivo Dosage Summary
| Experimental System | Dosage/Concentration | Observed Effect | Reference |
| In Vitro (HeLa cells expressing human 5-HT1A receptors) | ≥ 0.1 µM | Displayed limited intrinsic activity (partial agonism) in cAMP assays. | |
| In Vitro (Small cell lung carcinoma cells) | Not specified | Used as a 5-HT1A antagonist to inhibit the mitogenic effect of a 5-HT1A agonist. | |
| In Vivo (Rat) | 0.1, 0.3, 1.0, 3 mg/kg s.c. | Dose-related decrease in hippocampal 5-HT output. | |
| In Vivo (Rat) | 3 and 10 mg/kg s.c. | Significantly increased food intake in satiated rats. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 496.58 g/mol | |
| Compound Class | Synthetic organic | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 8 | |
| Topological Polar Surface Area | 98.9 Ų |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 496.58 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Caption: Relationship between this compound dosage and experimental outcomes.
References
- 1. This compound | 141533-35-9 [chemicalbook.com]
- 2. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Sdz 216-525 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sdz 216-525. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, also known by its synonym 2-Butyl-1,2-benzisothiazolin-3-one (BBIT), should be stored under different conditions depending on its form. For optimal stability, refer to the table below.
Q2: How long can I store this compound?
A2: The shelf life of this compound is dependent on its form (pure or in solvent) and the storage temperature. The provided data from suppliers suggests a multi-year shelf life when stored at or below -20°C.
Q3: What is the appearance of this compound?
A3: this compound is typically a light yellow to yellow to orange clear liquid.[1]
Q4: Is this compound light sensitive?
A4: Information on 2-Butyl-1,2-benzisothiazolin-3-one (BBIT) indicates good UV resistance, suggesting it is not highly sensitive to light.[2] However, as a general laboratory best practice, it is always recommended to store chemical compounds in light-protecting containers or in the dark.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is slightly soluble in methanol.[1] One supplier suggests that it can be dissolved in DMSO at a concentration of 50 mg/mL (241.21 mM), and sonication is recommended to aid dissolution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in solution | - Solution concentration is too high.- Improper storage of the solution (e.g., at a temperature where the solvent freezes or the compound is less soluble).- The solution has been stored for an extended period, leading to degradation or precipitation. | - Try to gently warm the solution and vortex or sonicate to redissolve the compound.[3]- Prepare a fresh solution at a lower concentration.- Ensure the stock solution is stored at the recommended temperature (-80°C for solutions in solvent).- It is recommended to prepare fresh solutions weekly. |
| Inconsistent experimental results | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration due to incomplete dissolution. | - Verify that the compound has been stored according to the recommendations (see tables below).- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Ensure the compound is fully dissolved before use. Sonication may be necessary. |
| Difficulty dissolving the compound | - Use of an inappropriate solvent.- Insufficient mixing or agitation. | - Use a recommended solvent such as DMSO.- Employ sonication to facilitate the dissolution process. |
Stability and Storage Data
Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Pure Form | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| General | Sealed in dry, Room Temperature | Not Specified | |
| General | Cool, dry, and well-ventilated warehouse | Not Specified |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to Yellow to Orange clear liquid | |
| Solubility | Methanol (Slightly) | |
| DMSO: 50 mg/mL (241.21 mM) | ||
| Thermal Stability | Greater than 300°C | |
| UV Resistance | Good |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is based on information provided by suppliers for 2-Butyl-1,2-benzisothiazolin-3-one, a synonym for this compound.
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound (pure form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting experimental issues with this compound.
References
interpreting conflicting results with Sdz 216-525
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting results observed with Sdz 216-525.
Troubleshooting Guides
Issue: this compound is described as a 5-HT1A antagonist, but I'm observing agonist-like effects (e.g., decreased serotonin release).
Possible Causes and Solutions:
-
Partial Agonist Activity at 5-HT1A Autoreceptors: In several in vivo models, this compound has demonstrated effects consistent with partial agonism at somatodendritic 5-HT1A autoreceptors, leading to a decrease in serotonin (5-HT) release.[1][2][3] This is a primary source of conflicting results, as the compound was initially characterized as a silent antagonist.[1][3]
-
Recommendation: To investigate this, co-administer this compound with a selective 5-HT1A receptor antagonist like WAY 100635. If the agonist-like effects of this compound are mediated by the 5-HT1A receptor, WAY 100635 should block these effects.
-
-
Off-Target Effects at Alpha-1 Adrenoceptors: this compound has a notable affinity for α1-adrenoceptors. Some of its observed in vivo effects, such as decreased hippocampal 5-HT release and increased food intake, may be mediated through antagonism of these receptors.
-
Recommendation: To test for α1-adrenoceptor involvement, use the α1-adrenoceptor antagonist prazosin as a positive control, as it has been shown to produce similar effects on 5-HT release and food intake. The failure of a selective 5-HT1A antagonist (like WAY 100135) to block the effects of this compound would further suggest an α1-adrenoceptor-mediated mechanism.
-
-
Experimental Model Specificity: The pharmacological profile of this compound can vary depending on the experimental setup (in vitro vs. in vivo), the animal model used, and the specific physiological parameter being measured. For instance, while it acts as a silent antagonist in some in vitro assays, it shows partial agonist properties in in vivo microdialysis studies.
-
Recommendation: Carefully consider the context of your experimental model. When comparing your results to the literature, ensure the experimental conditions are as similar as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the reported effects of this compound?
A1: The main conflict is that this compound was initially identified as a selective and silent 5-HT1A receptor antagonist, meaning it should block the receptor without having any intrinsic activity. However, numerous in vivo studies have shown that it can produce agonist-like effects, such as decreasing serotonin release and increasing food intake, which suggests it may act as a partial agonist at 5-HT1A receptors.
Q2: How can this compound be both an antagonist and a partial agonist?
A2: This phenomenon, known as functional selectivity or biased agonism, means a compound can act differently at the same receptor depending on the tissue, the presence of interacting proteins, or the specific signaling pathway being measured. In the case of this compound, it appears to act as an antagonist at postsynaptic 5-HT1A receptors but as a partial agonist at presynaptic 5-HT1A autoreceptors.
Q3: What is the evidence for this compound's off-target effects?
A3: this compound has been shown to have a high affinity for α1-adrenoceptors. Studies have demonstrated that the α1-adrenoceptor antagonist prazosin can mimic some of the in vivo effects of this compound, such as decreased serotonin release and increased food intake. Furthermore, the selective 5-HT1A receptor antagonist (RS)-WAY100135 failed to block these effects of this compound, suggesting a mechanism independent of 5-HT1A receptor agonism.
Q4: Has this compound shown efficacy in behavioral models?
A4: Yes, this compound has shown anxiolytic-like effects in the murine elevated plus-maze test. It has also been shown to reduce offensive behavior in a resident-intruder paradigm in mice. However, its effects can be dose-dependent and may be influenced by its complex pharmacology. In genetically dystonic hamsters, this compound did not significantly alter dystonia, unlike other 5-HT1A receptor modulators.
Q5: What is the significance of the interaction between this compound and pindolol?
A5: The non-selective 5-HT1A receptor/β-adrenoceptor antagonist (-)-pindolol has been shown to attenuate the effects of this compound on both serotonin release and food intake. This finding was initially interpreted as evidence for 5-HT1A partial agonism. However, the lack of effect from selective 5-HT1A antagonists complicates this interpretation and highlights the complex pharmacology of this compound.
Data Presentation
Table 1: In Vivo Effects of this compound and Related Compounds on Hippocampal 5-HT Release and Food Intake in Rats
| Compound | Dose | Effect on Hippocampal 5-HT Release | Effect on Food Intake in Satiated Rats |
| This compound | 1 mg/kg s.c. | Significantly decreased | - |
| 3 and 10 mg/kg s.c. | - | Significantly increased | |
| Prazosin | 1 mg/kg s.c. | Significantly decreased | - |
| 3 and 10 mg/kg s.c. | - | Significantly increased | |
| (RS)-WAY100135 | 10 mg/kg s.c. | No significant effect on this compound induced responses | No significant effect on this compound induced responses |
| (-)-Pindolol | 8 mg/kg s.c. | Attenuated this compound induced response | Attenuated this compound induced response |
| Data synthesized from |
Table 2: Receptor Binding Affinities (pKD) of this compound
| Receptor | pKD |
| 5-HT1A | 9.2 |
| 5-HT1B | 6.0 |
| 5-HT1C | 7.2 |
| 5-HT1D | 7.5 |
| 5-HT2 | 5.2 |
| 5-HT3 | 5.4 |
| alpha 1 adrenoceptor | > 50-100 times lower than 5-HT1A |
| alpha 2 adrenoceptor | > 50-100 times lower than 5-HT1A |
| beta 1 adrenoceptor | > 50-100 times lower than 5-HT1A |
| beta 2 adrenoceptor | > 50-100 times lower than 5-HT1A |
| Dopamine D2 | > 50-100 times lower than 5-HT1A |
| Data from |
Experimental Protocols
Microdialysis for Measuring Hippocampal 5-HT Release
This protocol is a generalized summary based on the methodologies implied in the cited literature.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate).
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the ventral hippocampus.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline 5-HT concentration.
-
Drug Administration: this compound or other test compounds are administered (e.g., subcutaneously).
-
Post-treatment Sampling: Dialysate collection continues to measure changes in 5-HT levels following drug administration.
-
Analysis: 5-HT concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizations
Caption: Dual role of this compound at 5-HT1A receptors.
Caption: Troubleshooting workflow for this compound's agonist-like effects.
References
- 1. In vivo characterization of the putative 5-HT1A receptor antagonist SDZ 216,525 using two models of somatodendritic 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Sdz 216-525 degradation in solution
Technical Support Center: Sdz 216-525
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in solution. This compound is a selective 5-HT1A receptor antagonist and, like many small molecules, requires careful handling to ensure its stability and the reproducibility of experimental results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its broad solvency for organic molecules. It is advisable to prepare a high-concentration stock solution in anhydrous DMSO, which can then be diluted into aqueous buffers or cell culture media for working solutions. Always use high-purity, anhydrous DMSO to minimize moisture-related degradation.
Q2: How should I store this compound as a solid and in solution?
A2: Proper storage is critical to maintain the integrity of this compound. As a lyophilized powder, it should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage of a few weeks, -20°C is acceptable.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. Piperazine-containing compounds can be susceptible to degradation in aqueous media. It is recommended to prepare fresh working solutions in your experimental buffer or media from the DMSO stock solution immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Q4: Can I expose this compound solutions to light?
A4: Many small molecules are light-sensitive and can undergo photodegradation. It is a best practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Perform dilutions and experimental procedures in a subdued lighting environment where possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). - Prepare the working solution by slowly adding the stock solution to the aqueous buffer while vortexing. - If precipitation persists, consider using a different solvent system or a solubilizing agent, after validating its compatibility with your assay. |
| Loss of compound activity in a stored working solution. | The compound has degraded due to hydrolysis, oxidation, or other reactions in the aqueous environment. | - Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. - Avoid storing this compound in aqueous buffers for more than a few hours. If temporary storage is necessary, keep the solution on ice and protected from light. |
| Inconsistent experimental results between batches. | This could be due to variability in the preparation of the compound solution, or degradation of the stock solution. | - Ensure the DMSO stock solution has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. - Verify the concentration of your stock solution periodically using an appropriate analytical method, if possible. - Standardize the protocol for preparing working solutions to ensure consistency. |
Data Presentation: this compound Stability
The following table summarizes the expected stability of this compound under various conditions. This data is based on general principles for small molecule stability and should be used as a guideline.
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Lyophilized Powder | N/A | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot and protect from light. |
| Working Solution | Aqueous Buffer (e.g., PBS, cell media) | 4°C | < 8 hours | Prepare fresh before use. Keep on ice and protected from light. |
| Working Solution | Aqueous Buffer (e.g., PBS, cell media) | Room Temperature | < 2 hours | Use immediately after preparation. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for In Vitro Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock in DMSO.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, aqueous experimental buffer (e.g., cell culture medium or PBS)
Procedure:
-
Prepare 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the 10 mM stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For a 1:1000 dilution to 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous experimental buffer.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity and prevent precipitation.
-
-
Application to Experiment:
-
Use the freshly prepared 10 µM working solution in your experiment immediately.
-
The final DMSO concentration in this example is 0.1%. Ensure this is below the tolerance level for your specific assay or cell type.
-
Visualizations
Caption: Workflow for preparing this compound solutions to minimize degradation.
Caption: this compound acts as an antagonist at the 5-HT1A receptor.
References
- 1. SDZ-216525 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. SDZ-216525 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a selective 5-HT1A receptor antagonist, reverts zinc-induced inhibition of water intake in dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sdz 216-525 In Vivo Applications
This technical support center provides essential information for researchers, scientists, and drug development professionals on the preparation and use of the 5-HT1A receptor antagonist, Sdz 216-525, for in vivo injections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and silent antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to block the effects of serotonin and other agonists at both presynaptic and postsynaptic 5-HT1A receptors.[3][4] This activity can influence various physiological and pathological processes, making it a valuable tool in neuroscience and drug discovery research.
Q2: What is the recommended route of administration for this compound in animal studies?
Based on available literature for this compound and similar arylpiperazine derivatives, subcutaneous (s.c.) injection is a commonly used and effective route of administration in rodents.[5]
Q3: How should I prepare a vehicle for this compound for in vivo injection?
This compound is sparingly soluble in water. Therefore, a co-solvent system is typically required for its preparation for in vivo studies. A common approach for arylpiperazine derivatives involves the use of dimethyl sulfoxide (DMSO) as a solubilizing agent, followed by dilution with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS).
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound for in vivo experiments.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient solubilizing agent. | Ensure the initial stock solution in 100% DMSO is fully dissolved before diluting. Gentle warming (to 37°C) or brief sonication can aid dissolution. |
| Precipitation upon addition of aqueous vehicle. | The final concentration of DMSO may be too low to maintain solubility. Prepare a more diluted final injection solution. Alternatively, consider a vehicle with a higher percentage of DMSO (not exceeding 10% for subcutaneous injection) or the addition of other solubilizing agents like Tween 80. Always add the aqueous vehicle to the DMSO stock solution slowly while vortexing. | |
| Precipitation in the Syringe Before Injection | Temperature change or supersaturation. | Prepare the formulation fresh before each experiment. If the solution was warmed to aid dissolution, ensure it remains at a stable temperature until injection. Avoid preparing large batches that will sit for extended periods. |
| Animal Shows Signs of Discomfort or Skin Irritation at the Injection Site | High concentration of DMSO. | The final concentration of DMSO in the injected vehicle should be as low as possible, ideally below 10% for subcutaneous administration in rodents. High concentrations of DMSO can cause local irritation, inflammation, and discomfort. |
| pH of the formulation. | Ensure the final pH of the injection solution is close to physiological pH (around 7.4). Adjust with sterile, pH-buffered solutions if necessary. | |
| Inconsistent Experimental Results | Inaccurate dosing due to precipitation or incomplete dissolution. | Visually inspect each dose before administration to ensure it is a clear solution. Prepare a fresh stock solution if there are any doubts about its integrity. |
| Vehicle effects. | DMSO is not an inert vehicle and can have its own biological effects. Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. |
Data Presentation
Table 1: Recommended Vehicle Composition for Subcutaneous Injection of this compound in Rodents
| Component | Concentration Range | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% (v/v) | Primary solubilizing agent |
| Saline (0.9% NaCl) or PBS | 90 - 95% (v/v) | Sterile, isotonic diluent |
Note: The optimal concentration of each component may vary depending on the required final concentration of this compound. It is crucial to perform small-scale solubility tests before preparing the final formulation for your experiment.
Experimental Protocols
Detailed Methodology for this compound Vehicle Preparation for In Vivo Injection
This protocol provides a general guideline for preparing a solution of this compound for subcutaneous injection in rodents. It is essential to validate the solubility and stability of this compound in your specific formulation before in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile conical microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare the Final Injection Solution:
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the appropriate volume of the this compound stock solution to achieve the desired final concentration of both the compound and DMSO (e.g., to reach a final DMSO concentration of 10%).
-
Continue vortexing for at least one minute to ensure homogeneity.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Draw the required volume of the final solution into a sterile syringe.
-
Administer the solution subcutaneously to the animal.
-
Important Considerations:
-
Always prepare the formulation fresh on the day of the experiment.
-
Include a vehicle control group in your study (e.g., 10% DMSO in saline).
-
The final injection volume should be appropriate for the size of the animal (e.g., for mice, typically 5-10 mL/kg).
Mandatory Visualization
Caption: A simplified workflow for the preparation of this compound for in vivo injection.
Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
References
- 1. This compound | 141533-35-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Poor Bioavailability of Sdz 216-525
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor bioavailability of the selective 5-HT1A receptor antagonist, Sdz 216-525, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the common causes of poor bioavailability for a research compound like this compound?
A2: Poor bioavailability is often multifactorial. For a compound like this compound, likely causes include:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q3: How can I get a preliminary assessment of the potential for poor bioavailability of this compound in my experimental setup?
A3: A preliminary assessment can be made by evaluating the following:
-
In vitro solubility: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
LogP value: A high LogP value (a measure of lipophilicity) can sometimes be associated with poor aqueous solubility. This information may be available from the compound supplier or can be predicted using computational tools.
-
In vitro permeability: Use cell-based assays, such as the Caco-2 permeability assay, to assess the potential for intestinal absorption and efflux.
-
Metabolic stability: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.
Troubleshooting Guide: Improving this compound Bioavailability in Experiments
This guide provides strategies to troubleshoot and overcome poor bioavailability of this compound in your research.
Problem: Low and variable in vivo efficacy despite proven in vitro activity.
This is a classic indicator of poor bioavailability. The following steps can help diagnose and address the issue.
Step 1: Characterize the Physicochemical Properties
Before attempting to improve bioavailability, it is crucial to understand the root cause of the problem.
| Parameter | Experimental Protocol | Interpretation of Results |
| Aqueous Solubility | Measure the concentration of this compound in aqueous buffers (pH 1.2, 6.8, 7.4) at 37°C after 24h equilibration using HPLC-UV. | Low solubility (<10 µg/mL) suggests dissolution rate-limited absorption. |
| Lipophilicity (LogD) | Determine the distribution coefficient between octanol and aqueous buffer at physiological pH (7.4). | High LogD (>3) can indicate poor solubility and potential for high first-pass metabolism. |
| Permeability (Papp) | Perform a Caco-2 permeability assay to measure the apparent permeability coefficient in both apical-to-basolateral and basolateral-to-apical directions. | A low Papp (<1 x 10⁻⁶ cm/s) suggests poor absorption. An efflux ratio >2 suggests the involvement of active efflux transporters. |
| Metabolic Stability (t½) | Incubate this compound with liver microsomes and measure the rate of disappearance of the parent compound over time. | A short half-life (<30 min) indicates high susceptibility to first-pass metabolism. |
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
If poor solubility is identified as the primary issue, consider the following formulation approaches.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water. | Simple to prepare for in vitro and early in vivo studies. | Potential for drug precipitation upon dilution in aqueous media. Toxicity of some solvents. |
| Surfactant Dispersions | Formulate this compound with non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug. | Can significantly increase solubility and dissolution rate. | Potential for gastrointestinal irritation at high concentrations. |
| Lipid-Based Formulations | Dissolve this compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS). | Enhances absorption via the lymphatic pathway, potentially bypassing first-pass metabolism. | More complex to develop and characterize. |
| Solid Dispersions | Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level. | Can create amorphous drug forms with higher apparent solubility and dissolution rates. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Potential for recrystallization over time. |
| Nanosuspensions | Reduce the particle size of this compound to the nanometer range using techniques like media milling or high-pressure homogenization. | Increases the surface area for dissolution, leading to faster dissolution rates. | Requires specialized equipment and careful control of particle size and stability. |
Step 3: Overcoming Permeability and Metabolism Barriers
If poor permeability or high first-pass metabolism are the culprits, the following strategies may be employed.
| Strategy | Description |
| Permeation Enhancers | Co-administer this compound with agents that transiently open tight junctions in the intestinal epithelium (e.g., chitosan, certain fatty acids). |
| Efflux Pump Inhibitors | Co-administer this compound with known inhibitors of P-glycoprotein (e.g., verapamil, cyclosporine A) in preclinical models. Note: This is for research purposes only to confirm efflux involvement and not for therapeutic use without extensive safety evaluation. |
| Prodrug Approach | Chemically modify the this compound molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a co-solvent such as PEG 400 to the solution while vortexing. A common ratio is 10% DMSO, 40% PEG 400, and 50% water.
-
Slowly add water or saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may need to be warmed slightly or the composition adjusted.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Pharmacokinetic Study to Evaluate a New Formulation
-
Divide animals (e.g., Sprague-Dawley rats) into two groups: one receiving this compound in a simple suspension (control) and the other receiving the new formulation.
-
Administer the formulations orally at a consistent dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel or tail vein.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the bioavailability of the two formulations.
Visualizations
References
Technical Support Center: Sdz 216-525 In Vivo Administration
Disclaimer: The following information is based on available preclinical research and is intended for guidance during experimental procedures. Notably, there is a significant lack of published data on the long-term effects of Sdz 216-525 administration in vivo. The provided information primarily pertains to acute and short-term studies. Researchers should exercise caution and conduct their own thorough safety and dose-ranging studies for any long-term experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT1A receptor antagonist.[1][2] It exhibits high affinity for the 5-HT1A receptor and has been used as a research tool to study the serotonergic system.[1][2] However, some in vivo studies suggest it may also act as a partial agonist at the 5-HT1A autoreceptor and possess antagonist activity at α1-adrenoceptors.[3]
Q2: What are the observed in vivo effects of acute this compound administration?
Acute administration of this compound in rats has been shown to decrease extracellular 5-HT levels in the hippocampus. It can also increase food intake in satiated animals. Additionally, it has been shown to reverse the zinc-induced inhibition of water intake in dehydrated rats, suggesting an interaction with 5-HT1A receptor-mediated thirst regulation.
Q3: Are there any known off-target effects I should be aware of?
Yes, this compound has a notable affinity for α1-adrenoceptors, and some of its in vivo effects may be mediated through antagonism of these receptors. Its affinity for other serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, 5-HT3), dopamine D2 receptors, and beta-adrenoceptors is considerably lower.
Q4: What is the typical dose range for in vivo experiments in rats?
Subcutaneous (s.c.) doses ranging from 0.1 to 10 mg/kg have been used in rats. A dose of 1 mg/kg s.c. has been shown to significantly decrease hippocampal 5-HT release. The estimated ED50 for the decrease in 5-HT output is at least 0.3 mg/kg. For reversing zinc-induced thirst inhibition, intracerebroventricular injections of up to 10 µ g/rat have been used.
Q5: Has this compound been investigated for its anti-cancer properties?
There is some evidence suggesting the involvement of serotonergic receptors in certain cancers. This compound has been mentioned as an antagonist used to study these mechanisms, particularly in small-cell lung carcinoma and colorectal cancer models.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected behavioral changes (e.g., sedation, hyperactivity) | Off-target effects, particularly α1-adrenoceptor antagonism. | - Lower the dose of this compound.- Include a control group treated with a selective α1-adrenoceptor antagonist (e.g., prazosin) to differentiate effects.- Carefully observe and record all behavioral changes. |
| No significant change in hippocampal 5-HT levels after administration | - Incorrect dosage or administration route.- Issues with the microdialysis procedure.- Individual animal variability. | - Verify the concentration and route of administration of this compound.- Ensure the microdialysis probe is correctly placed and functioning.- Increase the number of animals per group to account for variability. |
| Contradictory results compared to published literature (e.g., agonistic vs. antagonistic effects) | The dual activity of this compound as a 5-HT1A antagonist and potential partial agonist at autoreceptors. The specific experimental conditions can influence the observed effect. | - Co-administer with a selective 5-HT1A antagonist like WAY 100635 to confirm the involvement of 5-HT1A receptors.- Compare results with a pure 5-HT1A agonist (e.g., 8-OH-DPAT).- Carefully control for anesthetic state and animal strain, as these can influence outcomes. |
| Difficulty in dissolving this compound for injection | This compound is a complex organic molecule that may have limited solubility in aqueous solutions. | - Consult the manufacturer's instructions for recommended solvents.- A common vehicle for similar compounds is a small amount of a suitable organic solvent (e.g., DMSO) followed by dilution in saline or sterile water. Ensure the final concentration of the organic solvent is non-toxic and does not produce behavioral effects. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKD | Reference |
| 5-HT1A | 9.2 | |
| 5-HT1B | 6.0 | |
| 5-HT1C | 7.2 | |
| 5-HT1D | 7.5 | |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| α1-adrenoceptor | > 2 orders of magnitude lower than 5-HT1A | |
| α2-adrenoceptor | > 2 orders of magnitude lower than 5-HT1A | |
| β1-adrenoceptor | > 2 orders of magnitude lower than 5-HT1A | |
| β2-adrenoceptor | > 2 orders of magnitude lower than 5-HT1A | |
| Dopamine D2 | > 2 orders of magnitude lower than 5-HT1A |
Table 2: In Vivo Effective Doses of this compound in Rats
| Effect | Dose | Route of Administration | Animal Model | Reference |
| Decreased hippocampal 5-HT release | 1 mg/kg | s.c. | Sprague-Dawley rats | |
| Increased food intake in satiated rats | 3 and 10 mg/kg | s.c. | Sprague-Dawley rats | |
| Reversal of zinc-induced thirst blockade | 10 µ g/rat | Intracerebroventricular | Wistar rats | |
| Dose-related decrease in 5-HT output (ED50) | ≥ 0.3 mg/kg | s.c. | Anesthetized rats |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Hippocampal 5-HT Release
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, for example with chloral hydrate.
-
Stereotaxic Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the ventral hippocampus.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT levels.
-
This compound Administration: this compound is administered (e.g., 1 mg/kg, s.c.).
-
Post-administration Sampling: Dialysate collection continues for a defined period after drug administration to monitor changes in 5-HT levels.
-
Sample Analysis: 5-HT concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Protocol 2: Assessment of Feeding Behavior
-
Animal Model: Male Sprague-Dawley rats.
-
Habituation: Animals are habituated to the testing environment and the presentation of a palatable food source.
-
Satiation: Prior to the experiment, rats are allowed free access to food to ensure they are satiated.
-
This compound Administration: this compound is administered (e.g., 3 or 10 mg/kg, s.c.). A vehicle control group is also included.
-
Food Presentation: A pre-weighed amount of palatable food is presented to the animals at a specific time point after drug administration.
-
Measurement of Food Intake: The amount of food consumed over a set period (e.g., 1-2 hours) is measured by weighing the remaining food.
-
Data Analysis: Food intake between the this compound treated groups and the control group is compared using appropriate statistical tests.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for a typical in vivo microdialysis experiment.
References
- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. In vivo characterization of the putative 5-HT1A receptor antagonist SDZ 216,525 using two models of somatodendritic 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sdz 216-525 and NAN-190 Selectivity for Serotonin Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological tools is paramount. This guide provides an objective comparison of Sdz 216-525 and NAN-190, two commonly used antagonists of the serotonin 1A (5-HT1A) receptor. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and development.
This comparison reveals that while both compounds exhibit high affinity for the 5-HT1A receptor, this compound demonstrates a superior selectivity profile with significantly lower affinity for other serotonin receptor subtypes and other neuroreceptors. In contrast, NAN-190 displays high affinity for the α1-adrenergic receptor, a critical consideration for interpreting experimental outcomes.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound and NAN-190 has been characterized through extensive radioligand binding assays. The following table summarizes the binding affinities (expressed as pKi or pKD values) of each compound for a range of relevant receptors. A higher pKi or pKD value indicates a higher binding affinity.
| Receptor | This compound (pKD)[1] | NAN-190 (pKi) |
| 5-HT1A | 9.2 | 8.9 |
| 5-HT1B | 6.0 | Not Reported |
| 5-HT1C | 7.2 | Not Reported |
| 5-HT1D | 7.5 | Not Reported |
| 5-HT2 | 5.2 | Not Reported |
| 5-HT3 | 5.4 | Not Reported |
| α1-Adrenergic | > 2 log lower than 5-HT1A[1] | 8.9 |
| α2-Adrenergic | > 2 log lower than 5-HT1A[1] | Not Reported |
| β1-Adrenergic | > 2 log lower than 5-HT1A[1] | Not Reported |
| β2-Adrenergic | > 2 log lower than 5-HT1A[1] | Not Reported |
| Dopamine D2 | > 2 log lower than 5-HT1A | Not Reported |
Note: pKD and pKi are logarithmic measures of the dissociation constant and inhibition constant, respectively. They are used here to represent binding affinity.
Functional Activity Insights
Beyond binding affinity, the functional activity of these compounds at the 5-HT1A receptor is a key differentiator.
This compound is characterized as a silent antagonist . In functional assays, it effectively blocks the effects of 5-HT1A agonists without demonstrating any intrinsic activity of its own.
NAN-190 , conversely, exhibits more complex pharmacology. While it acts as an antagonist at postsynaptic 5-HT1A receptors, it has been shown to function as a partial agonist at presynaptic 5-HT1A autoreceptors. This dual activity can lead to varied and sometimes confounding results depending on the experimental system. Furthermore, its high affinity for α1-adrenergic receptors indicates that at higher concentrations, its effects may not be solely attributable to 5-HT1A receptor blockade.
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated experimental protocols. Below are detailed descriptions of the key assays used to characterize the selectivity and functionality of this compound and NAN-190.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and NAN-190 for various G-protein coupled receptors.
Principle: This is a competitive binding assay where the test compound (e.g., this compound or NAN-190) competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor in a preparation of cell membranes. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the radioligand binding (the IC50) is determined. The IC50 is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a known concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and the membrane preparation to the wells.
-
Non-specific Binding Wells: Add the radioligand, membrane preparation, and a high concentration of a non-radiolabeled, high-affinity ligand for the same receptor to saturate the receptors and prevent the radioligand from binding specifically.
-
Competition Wells: Add the radioligand, membrane preparation, and a range of concentrations of the test compound (this compound or NAN-190).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition wells, plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a sigmoidal curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylate Cyclase Inhibition Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or has no effect on the signaling pathway of a G-protein coupled receptor that is linked to the inhibition of adenylyl cyclase, such as the 5-HT1A receptor.
Objective: To characterize the functional activity of this compound and NAN-190 at the 5-HT1A receptor.
Principle: The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin. Then, the ability of a 5-HT1A agonist to inhibit this stimulation is measured. An antagonist will block the inhibitory effect of the agonist.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
-
Assay Setup (in a 96-well plate):
-
Basal Activity Wells: Add the membrane preparation and assay buffer.
-
Forskolin-Stimulated Wells: Add the membrane preparation and a fixed concentration of forskolin.
-
Agonist Inhibition Wells: Add the membrane preparation, forskolin, and a range of concentrations of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Antagonist Test Wells: Add the membrane preparation, forskolin, a fixed concentration of the 5-HT1A agonist, and a range of concentrations of the test compound (this compound or NAN-190).
-
-
Reaction Initiation and Incubation: Add ATP (the substrate for adenylyl cyclase) to all wells to start the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
cAMP Measurement: Measure the amount of cAMP produced in each well. This is typically done using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity by the agonist.
-
For the antagonist test, plot the adenylyl cyclase activity against the concentration of the test compound.
-
Determine the concentration of the antagonist that reverses the agonist-induced inhibition by 50% (the IC50).
-
Calculate the antagonist constant (KB) using the Schild equation to quantify the potency of the antagonist.
-
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Adenylyl Cyclase Inhibition Assay Workflow.
References
A Head-to-Head Battle of 5-HT1A Receptor Ligands: Sdz 216-525 versus 8-OH-DPAT in Functional Assays
For researchers, scientists, and drug development professionals, the precise characterization of receptor ligands is paramount. This guide provides an objective comparison of two key compounds targeting the serotonin 1A (5-HT1A) receptor: the potent antagonist Sdz 216-525 and the classic agonist 8-OH-DPAT. By examining their performance in critical functional assays, this document aims to provide a clear, data-driven resource for selecting the appropriate tool compound for 5-HT1A receptor research.
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the central nervous system, implicated in the modulation of mood, anxiety, and cognition. Understanding the functional consequences of ligand binding is crucial for the development of novel therapeutics. This guide delves into the functional profiles of this compound and 8-OH-DPAT, presenting quantitative data from key assays such as adenylyl cyclase inhibition and GTPγS binding, detailing the experimental protocols, and visualizing the underlying signaling pathways and workflows.
Quantitative Performance at the 5-HT1A Receptor
The functional characteristics of this compound and 8-OH-DPAT have been delineated in numerous studies. This compound is consistently identified as a potent and selective 5-HT1A receptor antagonist, while 8-OH-DPAT is a well-established full or near-full agonist.[1][2][3][4][5] The following tables summarize their performance metrics in key functional assays.
Adenylyl Cyclase Assay Data
The 5-HT1A receptor canonically couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In this assay, the potency of an agonist is typically measured by its EC50 value (the concentration at which it produces 50% of its maximal effect), and the efficacy (Emax) reflects the maximal response. For an antagonist, its potency is often expressed as a pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Compound | Parameter | Value | Species/Tissue | Notes | Reference |
| This compound | pA2 | 9.9 | Rat Hippocampus | Antagonism of 8-OH-DPAT-induced inhibition of forskolin-stimulated adenylyl cyclase. | |
| pKB | 10 | Calf Hippocampus | Antagonism of 8-OH-DPAT on 5-HT1A receptors. Described as having no intrinsic activity. | ||
| 8-OH-DPAT | pIC50 | 7.85 | Rat Hippocampus | Inhibition of forskolin-activated adenylyl cyclase. | |
| IC50 | 14 nM | Rat Hippocampus | Inhibition of forskolin-activated adenylyl cyclase. | ||
| Activity | Full or nearly full agonist | HeLa cells expressing human 5-HT1A receptors | Inhibition of forskolin-stimulated cyclic AMP accumulation. |
GTPγS Binding Assay Data
The GTPγS binding assay is another functional assay that measures the activation of G-proteins, an early event in GPCR signaling. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
| Compound | Parameter | Value | Species/Tissue | Notes | Reference |
| 8-OH-DPAT | pEC50 | 8.4 | HEK293 cells expressing human 5-HT1A receptors | Stimulation of [³⁵S]-GTPγS binding. Considered a full agonist in this system. |
Note: Direct quantitative data for this compound in a GTPγS binding assay was not prominently available in the searched literature, though as a silent antagonist, it would be expected to produce no stimulation on its own and competitively inhibit the stimulation produced by an agonist like 8-OH-DPAT.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context and the biological mechanisms at play, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical workflow for a functional assay.
Experimental Protocols
While specific experimental details can vary between laboratories, the following provides a general overview of the methodologies for the key functional assays discussed.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a 5-HT1A receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin.
-
Membrane Preparation: Tissues (e.g., rat hippocampus or calf hippocampus) or cells expressing the 5-HT1A receptor are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Reaction: The membrane preparation is incubated in an assay buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate adenylyl cyclase activity), and varying concentrations of the test compounds (e.g., 8-OH-DPAT as the agonist and this compound as the antagonist).
-
Incubation: The reaction mixture is typically incubated for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, often by heat inactivation. The amount of cAMP produced is then quantified using various methods, such as competitive binding assays with a labeled cAMP tracer (e.g., radioimmunoassay) or fluorescence-based detection kits.
-
Data Analysis: For agonists, concentration-response curves are generated to determine EC50 and Emax values. For antagonists, the assay is performed with a fixed concentration of agonist and varying concentrations of the antagonist to determine the pA2 or pKB value through Schild analysis.
[³⁵S]GTPγS Binding Assay
This assay quantifies the activation of G-proteins by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes.
-
Membrane Preparation: Similar to the adenylyl cyclase assay, membranes from cells or tissues expressing the 5-HT1A receptor are prepared.
-
Assay Reaction: The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), varying concentrations of the test agonist (e.g., 8-OH-DPAT), and a constant, low concentration of [³⁵S]GTPγS.
-
Incubation: The reaction is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Agonist stimulation of [³⁵S]GTPγS binding is calculated as the percentage increase over basal levels (binding in the absence of an agonist). Concentration-response curves are then plotted to determine the EC50 and Emax for the agonist. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Conclusion
This compound and 8-OH-DPAT represent two ends of the functional spectrum at the 5-HT1A receptor. This compound is a potent and "silent" antagonist in adenylyl cyclase assays, making it an excellent tool for blocking 5-HT1A receptor activity without introducing its own signaling. Conversely, 8-OH-DPAT is a potent, full agonist, widely used to stimulate 5-HT1A receptor-mediated signaling pathways.
It is important to note that the functional profile of a ligand can sometimes be context-dependent. For instance, some in vivo studies have suggested that this compound may exhibit partial agonist activity at presynaptic 5-HT1A autoreceptors, a phenomenon that may be related to receptor reserve or different coupling efficiencies in various neuronal populations.
The choice between this compound and 8-OH-DPAT will ultimately depend on the specific research question. For studies requiring the blockade of 5-HT1A receptor function, this compound is a superior choice due to its high potency and lack of intrinsic activity in many systems. For investigations into the consequences of 5-HT1A receptor activation, 8-OH-DPAT remains the gold-standard agonist. This guide, by presenting a consolidated view of their functional data and the methodologies used to obtain it, should serve as a valuable resource for researchers navigating the complexities of 5-HT1A receptor pharmacology.
References
- 1. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sdz 216-525 Binding Affinity: A Comparative Guide to 5-HT1A Receptor Ligands Using Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Sdz 216-525 for the serotonin 1A (5-HT1A) receptor with other commonly used research ligands. The data presented is derived from radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are included to support your research and drug development efforts.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and alternative 5-HT1A receptor ligands. The data, presented as pKD, pKi, Ki, pIC50, and IC50 values, has been compiled from various radioligand binding studies. Lower Ki and IC50 values, and higher pKi, pKD, and pIC50 values, indicate a higher binding affinity.
| Compound | Ligand Type | pKD | pKi | Ki (nM) | pIC50 | IC50 (nM) |
| This compound | Antagonist | 9.2[1] | - | - | - | - |
| WAY-100635 | Antagonist | - | - | 0.39[2][3] | 8.9[2] | 0.91[2] |
| NAN-190 | Antagonist | - | 8.9 | 1.9 | - | - |
| MDL 73005EF | Partial Agonist/Antagonist | - | - | - | 8.6 | - |
| 8-OH-DPAT | Agonist | - | 8.42 | 0.18 - 466 | 8.19 | - |
Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical radioligand binding assay workflow.
References
Sdz 216-525: A Case Study in Silent Antagonism Versus Partial Agonism
In the landscape of receptor pharmacology, the distinction between silent antagonists and partial agonists is fundamental to understanding drug action and guiding therapeutic development. This guide provides a comparative overview of Sdz 216-525, a selective 5-HT1A receptor antagonist, as a model for silent antagonism, and contrasts its pharmacological profile with that of partial agonists, drawing examples from the well-studied adenosine A1 receptor partial agonists.
Defining the Concepts: Silent Antagonists and Partial Agonists
A silent antagonist is a receptor ligand that binds to a receptor with high affinity but possesses zero intrinsic activity. This means it does not provoke a biological response upon binding. Instead, its primary action is to block the receptor, preventing an agonist from binding and eliciting a response. This compound is characterized as a selective and potent 5-HT1A receptor antagonist, with several studies referring to it as a "silent" antagonist[1][2][3].
In contrast, a partial agonist binds to a receptor and elicits a response that is submaximal compared to that of a full agonist. These ligands possess an intrinsic activity greater than zero but less than one. The therapeutic appeal of partial agonists lies in their ability to provide a "buffer" to physiological signaling, acting as a functional antagonist in the presence of high concentrations of the endogenous agonist while providing a basal level of receptor stimulation in its absence[4]. This can lead to tissue-selective effects and reduced receptor desensitization, which is a significant advantage for chronic therapies[4].
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative differences between a silent antagonist, exemplified by this compound, and a representative partial agonist.
| Parameter | Silent Antagonist (this compound) | Partial Agonist (e.g., Adenosine A1 Partial Agonist) | Description |
| Binding Affinity (pKD/pKi) | High (pKD = 9.2) | Variable, but typically high | A measure of how tightly a ligand binds to a receptor. A higher pKD or pKi value indicates a higher affinity. |
| Intrinsic Activity (α) | 0 | 0 < α < 1 | A measure of the ability of a ligand to produce a biological response after binding to a receptor. A full agonist has an α of 1, while a silent antagonist has an α of 0. |
| Effect on Second Messengers | No direct effect; blocks agonist-induced changes | Submaximal activation or inhibition compared to a full agonist | The impact on downstream signaling molecules (e.g., cAMP, inositol phosphates) following receptor binding. |
| Potency (pKB) | High (pKB = 10) | Not applicable in the same context; EC50 is used for agonistic effects | For an antagonist, pKB is a measure of its potency in blocking an agonist. |
Experimental Protocols
The characterization of silent antagonists and partial agonists relies on a combination of binding and functional assays.
Radioligand Binding Assays
These assays are employed to determine the affinity (Ki) of a compound for a specific receptor.
Objective: To measure the binding of a radiolabeled ligand to a receptor preparation and determine the affinity of a competing unlabeled ligand (e.g., this compound or a partial agonist).
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 of the test compound, from which the Ki value can be derived using the Cheng-Prusoff equation.
Functional Assays (e.g., Adenylate Cyclase Activity)
Functional assays are crucial for determining the intrinsic activity of a compound.
Objective: To measure the effect of a ligand on a downstream signaling pathway, such as the inhibition or stimulation of adenylate cyclase.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Stimulation: The cells are pre-incubated with the test compound (this compound or a partial agonist) for a defined period.
-
Agonist Challenge (for antagonists): To assess antagonist activity, cells are then stimulated with a known agonist (e.g., 8-OH-DPAT for 5-HT1A receptors) in the presence of the antagonist. Forskolin is often used to stimulate adenylate cyclase directly, and the inhibitory effect of the agonist is measured.
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
Data Analysis: For an antagonist, the data are used to calculate the pKB value, which represents its potency. For a partial agonist, a dose-response curve is generated to determine its EC50 and maximal effect (Emax) relative to a full agonist.
Visualizing the Molecular Interactions and Workflows
Signaling Pathways
References
A Comparative Analysis of Sdz 216-525 and Newer 5-HT1A Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the selective 5-HT1A antagonist, Sdz 216-525, with more recently developed compounds targeting the same receptor. This analysis is based on a comprehensive review of preclinical data, focusing on binding affinities, functional antagonism, and in vivo activity.
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders. This compound has long been a valuable pharmacological tool for elucidating the role of this receptor. However, the development of newer antagonists with potentially improved properties necessitates a comparative evaluation to guide future research and drug discovery efforts. This guide objectively compares this compound with notable newer 5-HT1A antagonists, including WAY-100635, Lecozotan, and Flibanserin, presenting key experimental data in a structured format.
In Vitro Efficacy: A Head-to-Head Comparison
The cornerstone of characterizing a receptor antagonist lies in its binding affinity (typically represented by Ki, pKD, or pKB values) and its functional potency in blocking agonist-induced responses (often expressed as pA2 or IC50). The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | Receptor Binding Affinity (pKD) | Source |
| This compound | 9.2 | [1] |
Table 1: Receptor Binding Affinity of this compound for the 5-HT1A Receptor. This table displays the pKD value, a measure of the radioligand's affinity, for this compound. A higher pKD value indicates a stronger binding affinity.
| Compound | Antagonist Potency (pKB) | Source |
| This compound | 10 | [1] |
Table 2: Functional Antagonist Potency of this compound. This table shows the pKB value for this compound, which quantifies its ability to antagonize the effects of a 5-HT1A receptor agonist. A higher pKB value signifies greater antagonist potency.
| Compound | Receptor Binding Affinity (Ki in nM) | Source |
| WAY-100635 | 0.39 | [2] |
| Lecozotan | 4.5 (antagonist site) | [3] |
| Flibanserin | 1 (agonist activity) | [4] |
Table 3: Receptor Binding Affinities of Newer 5-HT1A Ligands. This table presents the Ki values for WAY-100635, Lecozotan, and Flibanserin. It is important to note that for Lecozotan, the affinity for the antagonist binding site is specified. For Flibanserin, the high affinity is associated with its agonist activity at the 5-HT1A receptor, while it acts as an antagonist at 5-HT2A receptors.
| Compound | Functional Antagonist Potency (pA2) | Source |
| This compound | 9.9 | |
| WAY-100135* | 8.7 | |
| WAY-100635 | 9.71 |
Table 4: Comparative Functional Antagonist Potency. This table provides a direct comparison of the functional antagonist potency (pA2) of this compound and WAY-100135 in the same study. A pA2 value for the closely related and more potent antagonist, WAY-100635, is also included from a separate source for reference. A higher pA2 value indicates a more potent antagonist. *WAY-100135 is a close structural analog of WAY-100635.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following sections detail the experimental protocols employed in the cited studies.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.
-
Membrane Preparation: The receptor source typically involves homogenizing specific brain regions rich in 5-HT1A receptors (e.g., hippocampus) or using cell lines genetically engineered to express the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells). The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to a series of centrifugation steps to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) is incubated with the membrane preparation. To determine the affinity of the test compound (e.g., this compound), a competition binding assay is performed where increasing concentrations of the unlabeled compound are added to displace the radioligand.
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data from competition binding assays are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value, or inhibition constant, is then derived from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylate cyclase, a key downstream signaling event of 5-HT1A receptor activation.
-
Principle: 5-HT1A receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit the activity of the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is a direct activator of adenylate cyclase, and its effect can be attenuated by 5-HT1A receptor agonists. Antagonists are evaluated based on their ability to prevent this agonist-induced inhibition.
-
Procedure:
-
Membrane Preparation: Similar to binding assays, membranes from a tissue or cell line expressing 5-HT1A receptors are prepared.
-
Incubation: The membranes are incubated in a buffer containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate adenylate cyclase), a 5-HT1A receptor agonist (e.g., 8-OH-DPAT), and varying concentrations of the antagonist being tested (e.g., this compound).
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value is calculated from these data, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can significantly aid in comprehension. The following diagrams, generated using Graphviz, illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Figure 1. 5-HT1A Receptor Signaling Pathway. This diagram illustrates how a 5-HT1A agonist activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cAMP. An antagonist blocks this process.
Figure 2. Experimental Workflow for 5-HT1A Antagonist Evaluation. This flowchart outlines the typical progression of experiments, from initial in vitro binding and functional assays to more complex in vivo studies.
In Vivo Studies: Assessing Functional Consequences
While in vitro assays provide crucial information about a compound's direct interaction with the receptor, in vivo studies are essential to understand its physiological and behavioral effects.
One key in vivo technique is microdialysis , which allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Studies have shown that this compound can modulate serotonin release, although its effects can be complex, with some evidence suggesting it may possess partial agonist properties at presynaptic autoreceptors at higher doses. Newer antagonists are also being evaluated using this technique to understand their impact on the serotonergic and other neurotransmitter systems.
Experimental Protocol for In Vivo Microdialysis:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the hippocampus or prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Extracellular molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe and are collected in the exiting aCSF (the dialysate).
-
Sample Analysis: The collected dialysate is then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection, to quantify the levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Drug Administration: The antagonist is administered systemically (e.g., via subcutaneous injection), and changes in neurotransmitter levels in the dialysate are monitored over time to assess the drug's effect.
Concluding Remarks
This compound remains a potent and selective 5-HT1A antagonist that has been instrumental in advancing our understanding of the 5-HT1A receptor system. The comparative data presented here indicate that newer antagonists, such as WAY-100635, exhibit comparable or even higher potency. Lecozotan also demonstrates high affinity for the antagonist site of the 5-HT1A receptor. The pharmacological profile of Flibanserin is more complex, with high-affinity agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors.
The choice of antagonist for a particular research application will depend on the specific scientific question being addressed. For studies requiring a "silent" antagonist with high potency, WAY-100635 may be a preferred tool. When investigating the distinct roles of agonist versus antagonist binding, Lecozotan could be of particular interest. The unique dual action of Flibanserin makes it a valuable compound for exploring the interplay between 5-HT1A and 5-HT2A receptor systems.
This guide provides a foundational comparison based on currently available preclinical data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when selecting a 5-HT1A antagonist for their studies. The continued development and characterization of novel 5-HT1A antagonists will undoubtedly provide more refined tools to dissect the intricate roles of this receptor in health and disease.
References
- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Sdz 216-525: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of Sdz 216-525, a potent and selective 5-HT1A receptor antagonist. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as an objective resource for evaluating the compound's specificity and potential off-target effects.
Quantitative Analysis of Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The following table summarizes its binding affinities (expressed as pKD values) for various serotonin (5-HT) receptor subtypes, as well as other neurotransmitter receptors. A higher pKD value indicates a stronger binding affinity.
| Receptor Subtype | pKD Value | Reference |
| 5-HT1A | 9.2 | [1][2] |
| 5-HT1B | 6.0 | [1] |
| 5-HT1C | 7.2 | [1] |
| 5-HT1D | 7.5 | [1] |
| 5-HT2 | 5.2 | |
| 5-HT3 | 5.4 | |
| alpha 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| alpha 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| beta 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| beta 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |
| Dopamine D2 | ~50-100 times lower than 5-HT1A |
As the data indicates, this compound exhibits a significantly higher affinity for the 5-HT1A receptor compared to other tested receptors, with at least a 50 to 100-fold lower affinity for adrenergic and dopamine D2 receptors. This high selectivity is a critical attribute for a pharmacological tool intended for the specific modulation of the 5-HT1A signaling pathway.
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols. The primary methods employed to characterize the cross-reactivity of this compound are Radioligand Binding Assays and Functional Assays.
Radioligand Binding Assays
This technique is used to determine the affinity of a ligand (in this case, this compound) for a specific receptor. The general workflow for this assay is as follows:
In these studies, membranes from tissues or cells expressing the receptor of interest are incubated with a specific radiolabeled ligand that is known to bind to that receptor. This compound is then added in increasing concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the binding affinity (KD) of this compound for the receptor can be calculated.
Functional Assays (Adenylate Cyclase Activity)
To assess the functional activity of this compound as an antagonist, its effect on second messenger systems linked to receptor activation is measured. For the 5-HT1A receptor, which is a Gi-coupled receptor, its activation typically leads to the inhibition of adenylate cyclase.
In this assay, cells expressing the 5-HT1A receptor are treated with forskolin to stimulate adenylate cyclase and increase cyclic AMP (cAMP) levels. The addition of a 5-HT1A agonist, such as 8-OH-DPAT, inhibits this stimulation. This compound is then introduced to determine its ability to block the inhibitory effect of the agonist. The concentration at which this compound reverses the agonist's effect is used to calculate its antagonist potency (pKB). For the 5-HT1A receptor, this compound potently antagonized the effects of 8-OH-DPAT with a pKB value of 10 and displayed no intrinsic activity, confirming its role as a silent antagonist in this system.
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, it inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. This compound acts by competitively binding to the 5-HT1A receptor, thereby preventing the agonist from binding and initiating this signaling cascade.
Conclusion
The available experimental data consistently demonstrate that this compound is a highly selective and potent antagonist of the 5-HT1A receptor. Its cross-reactivity with other tested serotonin receptor subtypes, as well as adrenergic and dopamine receptors, is significantly lower. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1A receptor with minimal confounding effects from other receptor systems. Researchers utilizing this compound can have a high degree of confidence in its specificity for the intended target.
References
Sdz 216-525: A Comparative Analysis of Antagonist Potency at Presynaptic vs. Postsynaptic 5-HT1A Receptors
For Immediate Release
This guide provides a detailed comparison of the antagonist potency of Sdz 216-525 at presynaptic and postsynaptic serotonin 1A (5-HT1A) receptors. The data presented herein is compiled from a comprehensive review of preclinical studies and is intended for researchers, scientists, and professionals in drug development.
This compound is a potent and selective 5-HT1A receptor antagonist.[1] Understanding its differential effects on presynaptic autoreceptors, which regulate serotonin release, and postsynaptic receptors, which mediate the downstream effects of serotonin, is crucial for elucidating its therapeutic potential.
Quantitative Comparison of Antagonist Potency
The following table summarizes the antagonist potency of this compound and the comparator compound, (+)-WAY 100135, at presynaptic and postsynaptic 5-HT1A receptors.
| Compound | Receptor Population | Assay Type | Parameter | Value | Reference |
| This compound | Postsynaptic | Adenylate Cyclase Inhibition | pA2 | 9.9 | [2] |
| Presynaptic | Electrophysiology (Dorsal Raphe) | Antagonism | Prevents agonist-induced inhibition of neuronal firing | [2] | |
| Presynaptic | In Vivo Microdialysis (Hippocampus) | Agonist-like effect | Dose-dependent decrease in 5-HT output (ED50 ≥ 0.3 mg/kg) | [3] | |
| (+)-WAY 100135 | Postsynaptic | Adenylate Cyclase Inhibition | pA2 | 8.7 | [2] |
| Presynaptic | Electrophysiology (Dorsal Raphe) | Antagonism | Prevents agonist-induced inhibition of neuronal firing |
Key Findings
This compound demonstrates high antagonist potency at postsynaptic 5-HT1A receptors, with a pA2 value of 9.9 in functional assays measuring the inhibition of adenylate cyclase. In the same study, it was found to be approximately 10 times more potent than (+)-WAY 100135 at these receptors.
At presynaptic 5-HT1A autoreceptors located on dorsal raphe nucleus neurons, this compound effectively prevents the inhibitory effects of 5-HT1A agonists on neuronal firing, confirming its antagonist activity at this site. However, in vivo microdialysis studies in the rat hippocampus have shown that acute administration of this compound can lead to a dose-dependent decrease in extracellular serotonin levels. This suggests that under certain in vivo conditions, this compound may exhibit partial agonist properties at presynaptic 5-HT1A autoreceptors, leading to a reduction in serotonin release.
Visualizing the Mechanisms and Methodologies
To further elucidate the experimental context of these findings, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Experimental Protocols
Postsynaptic 5-HT1A Receptor Antagonism: Adenylate Cyclase Inhibition Assay
This in vitro biochemical assay was used to determine the functional antagonist potency of this compound at postsynaptic 5-HT1A receptors.
-
Membrane Preparation: Rat hippocampal membranes were prepared and homogenized in an appropriate buffer.
-
Incubation: Membranes were incubated in the presence of a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT), forskolin (to stimulate adenylate cyclase), and varying concentrations of this compound.
-
Reaction Termination: The enzymatic reaction was stopped after a defined incubation period.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced was quantified using a suitable method, such as a radioimmunoassay.
-
Data Analysis: The ability of this compound to competitively antagonize the agonist-induced inhibition of forskolin-stimulated adenylate cyclase activity was used to calculate the pA2 value.
Presynaptic 5-HT1A Autoreceptor Antagonism: Electrophysiological Recording in Brain Slices
This ex vivo electrophysiological method was employed to assess the antagonist activity of this compound at presynaptic 5-HT1A autoreceptors.
-
Slice Preparation: Coronal brain stem slices containing the dorsal raphe nucleus were prepared from rats.
-
Electrophysiological Recording: Extracellular single-unit recordings were made from identified serotonergic neurons.
-
Baseline Firing: The spontaneous firing rate of the neurons was recorded.
-
Agonist Application: A 5-HT1A receptor agonist (e.g., 8-OH-DPAT) was applied to the slice, which typically inhibits the firing of these neurons.
-
Antagonist Application: this compound was co-applied with the agonist to determine its ability to prevent the agonist-induced inhibition of neuronal firing.
Presynaptic 5-HT1A Autoreceptor Activity: In Vivo Microdialysis
This in vivo technique was used to measure the effect of this compound on extracellular serotonin levels in the hippocampus, providing an indication of its effect on presynaptic autoreceptor function.
-
Probe Implantation: A microdialysis probe was stereotaxically implanted into the ventral hippocampus of anesthetized rats.
-
Perfusion and Baseline Collection: The probe was perfused with artificial cerebrospinal fluid, and baseline dialysate samples were collected to measure basal extracellular 5-HT levels.
-
Drug Administration: this compound was administered systemically (subcutaneously).
-
Sample Collection: Dialysate samples were collected at regular intervals following drug administration.
-
Neurotransmitter Analysis: The concentration of 5-HT in the dialysate samples was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
This compound is a high-potency antagonist at postsynaptic 5-HT1A receptors. Its action at presynaptic 5-HT1A autoreceptors is more complex, demonstrating antagonist properties in electrophysiological preparations but also exhibiting partial agonist-like effects in in vivo microdialysis studies. This dual activity profile should be a key consideration in the design and interpretation of future studies investigating the therapeutic applications of this compound.
References
- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further assessment of the antagonist properties of the novel and selective 5-HT1A receptor ligands (+)-WAY 100 135 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic Effects of Sdz 216-525: A Comparative Guide for Researchers
Sdz 216-525, a selective 5-HT1A receptor antagonist, has demonstrated dose-dependent anxiolytic-like effects in preclinical studies, positioning it as a compound of interest for the development of novel anti-anxiety therapeutics. This guide provides a comparative analysis of this compound's performance against other anxiolytic agents, supported by experimental data and detailed protocols to aid researchers in its evaluation.
Performance Comparison of Anxiolytic Agents
The anxiolytic properties of this compound have been primarily evaluated using the elevated plus-maze (EPM) test in mice. This model is a widely accepted paradigm for assessing anxiety-like behavior in rodents. The data presented below summarizes the findings for this compound and compares its efficacy with other 5-HT1A receptor modulators and the classical anxiolytic, diazepam.
This compound and other 5-HT1A Receptor Antagonists in Mice
A key study by Cao and Rodgers (1997) investigated the effects of this compound alongside other 5-HT1A receptor antagonists, WAY 100635 and NAN-190, in the murine elevated plus-maze. The findings from this study are summarized below. It is important to note that specific quantitative data from the full publication were not available; the summary is based on the abstract.
| Compound | Dose Range (mg/kg) | Observed Anxiolytic Effect in Elevated Plus-Maze |
| This compound | 0.05 - 0.8 | Dose-dependent increase in anti-anxiety behavior.[1] |
| WAY 100635 | 0.03 - 9.0 | Anxiolytic-like profile with a bell-shaped dose-response.[1] |
| NAN-190 | Lower doses | Significant anxiolytic effect.[1] |
Higher doses of NAN-190 (2.5-10.0 mg/kg) were found to decrease locomotor activity, a confounding factor in the interpretation of anxiolytic effects in the EPM.[1]
Comparative Efficacy of Diazepam in the Elevated Plus-Maze (Mice)
Diazepam, a benzodiazepine, is a standard positive control in anxiety models. Its anxiolytic effect is well-documented and serves as a benchmark for novel compounds. The following table presents representative quantitative data from a study investigating diazepam's effects in the EPM.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 2.8 | 25.3 ± 1.9 |
| Diazepam | 1.5 | 35.1 ± 4.5 | 40.2 ± 5.1 | 22.1 ± 2.3 |
p<0.05 compared to vehicle. Data are illustrative and compiled from a representative study in C57BL/6J mice. Actual values may vary based on experimental conditions and mouse strain.
Performance of Buspirone in the Elevated Plus-Maze (Mice)
Buspirone, a 5-HT1A receptor partial agonist, is a clinically used anxiolytic. Its effects in animal models can be more variable than those of benzodiazepines.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Control | - | 25.1 ± 3.2 | 30.4 ± 4.1 |
| Buspirone | 2.0 | 38.7 ± 4.9 | 42.1 ± 5.3 |
| Buspirone | 4.0 | 40.2 ± 5.1 | 45.3 ± 5.8 |
p<0.05 compared to control. Data are illustrative and based on findings in control mice from a representative study. Effects can be influenced by stress levels and other experimental factors.
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Mice
This protocol outlines the standard procedure for assessing anxiety-like behavior in mice using the elevated plus-maze.
Apparatus:
-
A plus-shaped maze elevated 40-50 cm above the floor.
-
Two opposite arms (30 x 5 cm) are enclosed by walls (15 cm high), and the other two arms are open.
-
A central platform (5 x 5 cm) connects the four arms.
-
The apparatus is typically made of a non-reflective material and cleaned thoroughly between trials.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound or a comparator drug is administered intraperitoneally (i.p.) at the desired dose and time before testing (typically 30 minutes). A vehicle control group is always included.
-
Test Initiation: Each mouse is placed individually on the central platform, facing an open arm.
-
Exploration Period: The mouse is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera. The following parameters are scored by a trained observer or automated tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms (all four paws must enter the arm).
-
Number of entries into the closed arms.
-
Total arm entries (a measure of general locomotor activity).
-
-
Data Analysis: The percentage of time spent in the open arms ([Time in open arms / (Time in open arms + Time in closed arms)] x 100) and the percentage of open arm entries ([Open arm entries / Total arm entries] x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Antagonist Signaling Pathway
This compound acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically initiates an inhibitory signaling cascade. By blocking this interaction, this compound prevents the downstream effects of serotonin at this specific receptor subtype.
Caption: 5-HT1A antagonist signaling pathway.
Experimental Workflow for Anxiolytic Drug Validation
The process of validating a potential anxiolytic compound like this compound involves a structured experimental workflow, from initial screening to comparative analysis.
References
A Comparative Analysis of Sdz 216-525 and Pindolol for Researchers
A deep dive into the pharmacological profiles of the selective 5-HT1A antagonist, Sdz 216-525, and the non-selective beta-blocker with serotonergic activity, pindolol, revealing key differences in receptor affinity, functional activity, and experimental outcomes.
This guide provides a comprehensive comparison of this compound and pindolol for researchers, scientists, and drug development professionals. By presenting a side-by-side analysis of their mechanisms of action, receptor binding profiles, and functional activities, supported by experimental data, this document aims to facilitate informed decisions in research and development.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Pindolol |
| Primary Target | 5-HT1A Receptor | Beta-Adrenergic Receptors (β1, β2) |
| Primary Action | Potent and Selective Antagonist | Non-selective Antagonist |
| Secondary Target(s) | α1-Adrenoceptors | 5-HT1A Receptor |
| Secondary Action | Weak Affinity | Partial Agonist |
| Intrinsic Activity at 5-HT1A | Generally considered a silent antagonist, though some in vivo studies suggest partial agonism at autoreceptors. | Partial Agonist (20-25% intrinsic activity)[1] |
Quantitative Analysis: Receptor Binding Affinities
The following table summarizes the receptor binding affinities of this compound and pindolol for various receptors, as determined by in vitro radioligand binding assays.
| Receptor | This compound (pKD/pKB) | Pindolol (Ki in nM) |
| Serotonin Receptors | ||
| 5-HT1A | 9.2 (pKD)[2], 10 (pKB)[2] | - |
| 5-HT1B | 6.0 (pKD)[2] | Affinity noted, but specific Ki not consistently reported |
| 5-HT1C | 7.2 (pKD)[2] | - |
| 5-HT1D | 7.5 (pKD) | - |
| 5-HT2 | 5.2 (pKD) | - |
| 5-HT3 | 5.4 (pKD) | - |
| Adrenergic Receptors | ||
| α1 | Lower affinity than for 5-HT1A | - |
| α2 | Lower affinity than for 5-HT1A | - |
| β1 | Lower affinity than for 5-HT1A | 0.52–2.6 |
| β2 | Lower affinity than for 5-HT1A | 0.40–4.8 |
| β3 | - | 44 |
| Dopamine Receptors | ||
| D2 | Lower affinity than for 5-HT1A | >10,000 |
| D3 | - | >10,000 |
pKD: negative logarithm of the dissociation constant; pKB: negative logarithm of the antagonist dissociation constant; Ki: inhibitory constant. A higher pKD/pKB value and a lower Ki value indicate higher binding affinity.
Functional Activity and Signaling Pathways
This compound and pindolol exhibit distinct functional activities at their primary and secondary targets, leading to different downstream signaling events.
This compound is characterized as a potent and selective "silent" antagonist at postsynaptic 5-HT1A receptors. This means it blocks the receptor without initiating a signaling cascade. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a silent antagonist, this compound prevents this inhibition. However, some in vivo studies have suggested that this compound may act as a partial agonist at presynaptic 5-HT1A autoreceptors, which regulate serotonin release. Interestingly, the inhibitory effects of this compound on serotonin release in vivo can be blocked by pindolol.
Pindolol is a non-selective antagonist of β1 and β2-adrenergic receptors. Blockade of these receptors, which are also GPCRs, has widespread effects on the cardiovascular system. In addition to its beta-blocking activity, pindolol is a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and elicits a submaximal response compared to a full agonist. This partial agonism at 5-HT1A autoreceptors is thought to contribute to its use as an augmentation agent in antidepressant therapy.
References
Safety Operating Guide
Proper Disposal Procedures for Sdz 216-525: A Guide for Laboratory Professionals
Immediate action required: Before handling or disposing of Sdz 216-525, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. General disposal guidelines are insufficient for ensuring the safety of laboratory personnel and the environment. This document outlines the necessary steps to acquire and interpret the required safety information for this compound.
Currently, a publicly available, specific Safety Data Sheet for this compound could not be located through general searches. The information required for safe handling and disposal is typically found in Section 13 of the SDS. Researchers, scientists, and drug development professionals must obtain this document from their chemical supplier.
General Chemical Disposal Workflow
In the absence of immediate, specific instructions, the following workflow should be initiated to ensure safe and compliant disposal of any laboratory chemical, including this compound.
Caption: General workflow for the safe disposal of laboratory chemicals.
Key Information to Locate in the Safety Data Sheet (SDS)
Once the SDS for this compound is obtained, refer to the following sections for critical disposal information:
| SDS Section | Type of Information | Relevance to Disposal |
| Section 2 | Hazards Identification | Provides an overview of the chemical's hazards, which will inform the necessary precautions during disposal. |
| Section 7 | Handling and Storage | Details safe handling practices that are also applicable during the disposal process. |
| Section 8 | Exposure Controls/Personal Protection | Specifies the required Personal Protective Equipment (PPE) such as gloves, eye protection, and respiratory protection needed for safe handling during disposal. |
| Section 9 | Physical and Chemical Properties | Lists properties such as solubility and reactivity, which can influence the choice of disposal method. |
| Section 13 | Disposal Considerations | This is the most critical section for disposal. It will provide specific instructions on proper disposal methods, including whether the chemical should be treated as hazardous waste and any specific regulatory requirements. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound cannot be provided without the manufacturer's specific guidelines from the Safety Data Sheet. Any disposal procedure should be considered a formal, documented protocol that is reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
Navigating the Safe Handling of Sdz 216-525: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE)
Given the pharmacological activity of Sdz 216-525 as a serotonin receptor antagonist, it is crucial to prevent accidental exposure. The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination and are changed frequently. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of aerosolization, disposable coveralls are recommended. |
| Respiratory Protection | For handling the powdered form or when aerosolization is possible, a NIOSH-approved respirator with a particulate filter is essential. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is critical for the safe management of this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a designated, well-ventilated, and securely locked cabinet away from incompatible materials. The storage area should be clearly labeled with appropriate hazard warnings.
-
Inventory: Maintain a detailed log of the quantity of this compound received, used, and disposed of.
Handling and Experimental Procedures
-
Designated Area: All handling of this compound, especially weighing and preparing solutions, should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Weighing: When weighing the powdered compound, use a balance with a draft shield within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid splashing and aerosol generation.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be determined based on the compound's reactivity, though a solution of detergent and water is often effective for initial cleaning, followed by a solvent rinse if appropriate.
Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the powdered form, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste. Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials | All contaminated items (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated, sealed hazardous waste container. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound during experimental procedures.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent pharmacological agent this compound, ensuring a safe and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
